molecular formula C13H9ClO2 B1330902 3-(4-Chlorophenoxy)benzaldehyde CAS No. 69770-20-3

3-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B1330902
CAS No.: 69770-20-3
M. Wt: 232.66 g/mol
InChI Key: MYQFRCYBOOWGJQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic aldehyde chemical building block of interest in various research fields. As a derivative of benzaldehyde, which is known for its utility in photochemical transformations as a photoinitiator , this compound serves as a key precursor in organic synthesis. The structure, featuring a chlorophenoxy substituent, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of fused-aromatic compounds with potential pharmacological activity . Its high purity makes it suitable for applications in material science and as a starting point for synthesizing ligands, functional polymers, and other specialty chemicals. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenoxy)benzaldehyde
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InChI

InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MYQFRCYBOOWGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID20220066
Record name m-(p-Chlorophenoxy)benzaldehyde
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Molecular Weight

232.66 g/mol
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CAS No.

69770-20-3
Record name 3-(4-Chlorophenoxy)benzaldehyde
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Record name 3-(4-Chlorophenoxy)benzaldehyde
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Record name m-(p-Chlorophenoxy)benzaldehyde
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Record name m-(p-chlorophenoxy)benzaldehyde
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Record name 3-(4-Chlorophenoxy)benzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69770-20-3

For correspondence: This document is a comprehensive guide intended for researchers, scientists, and professionals in drug development.

Abstract

This whitepaper provides a detailed technical overview of 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3), a key intermediate in the synthesis of various biologically active molecules. The document covers its physicochemical properties, spectroscopic data, synthesis methodologies, and significant applications in medicinal chemistry, particularly as a precursor for Fatty Acid Amide Hydrolase (FAAH) inhibitors and potential anti-cancer agents. Detailed experimental protocols, data tables, and diagrams of synthetic and biological pathways are included to support advanced research and development.

Introduction

This compound is an aromatic ether and aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a diaryl ether linkage, combines the reactivity of a benzaldehyde moiety with the physicochemical properties imparted by the chlorophenoxy group. This unique combination makes it a valuable precursor for creating complex molecules with therapeutic potential. Notably, it is a key starting material for a class of carbamate-based inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain, inflammation, and neurological disorders. Furthermore, the benzaldehyde scaffold is associated with anti-tumor properties, suggesting another avenue of investigation for its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 69770-20-3[1]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
IUPAC Name This compound[1]
Synonyms m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)-[1]
Appearance Clear, slightly yellow liquid
Boiling Point 125 °C @ 0.1 mmHg
Density 1.213 g/mL at 25 °C
Refractive Index n20/D 1.608
Flash Point > 110 °C (> 230 °F)
Spectroscopic Data

Table 2.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

¹H NMR (CDCl₃) Predicted δ (ppm) Multiplicity Assignment
Aldehyde H~9.95Singlet-CHO
Aromatic H~7.8-7.0MultipletAr-H
¹³C NMR (CDCl₃) Predicted δ (ppm) Assignment
Carbonyl C~191C=O
Aromatic C~160-118Ar-C

Table 2.2.2: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3080-3030MediumC-H StretchAromatic C-H
~2820, ~2720MediumC-H Stretch (Fermi doublet)Aldehyde C-H
~1705-1685StrongC=O StretchAromatic Aldehyde
~1600-1475Medium-StrongC=C StretchAromatic Ring
~1250-1200StrongC-O-C StretchAryl Ether (asymmetric)
~1100-1000MediumC-O-C StretchAryl Ether (symmetric)
~850-800StrongC-H Bend (out-of-plane)1,4-disubstituted ring
~780-740StrongC-H Bend (out-of-plane)1,3-disubstituted ring
~750-700StrongC-Cl StretchAryl Halide

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether bond between an aryl halide and a phenol.

General Synthesis Workflow: Ullmann Condensation

The synthesis involves the coupling of 3-hydroxybenzaldehyde with 1-chloro-4-iodobenzene (or a similarly activated aryl halide) in the presence of a copper catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A 3-Hydroxybenzaldehyde P This compound A->P Ullmann Condensation B 1-Chloro-4-iodobenzene B->P Ullmann Condensation C Copper(I) Catalyst (e.g., CuI) C->P D Base (e.g., K₂CO₃, Cs₂CO₃) D->P E High-Boiling Solvent (e.g., DMF, Toluene) E->P F Inert Atmosphere, Heat F->P W Workup & Purification (Extraction, Chromatography) P->W

Caption: General workflow for the Ullmann synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for Ullmann ether synthesis. Researchers should optimize conditions for their specific setup.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 1-Chloro-4-iodobenzene (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield this compound as a clear, slightly yellow liquid.

Applications in Drug Development

Precursor for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide. Inhibiting FAAH increases endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects with a potentially lower side effect profile than direct cannabinoid receptor agonists. O-aryl carbamates are a major class of irreversible FAAH inhibitors, and this compound is a precursor to the corresponding phenol required for their synthesis.

4.1.1. Synthesis of a Carbamate FAAH Inhibitor (General Protocol)

The aldehyde must first be converted to a phenol, typically via a Baeyer-Villiger oxidation, before reaction with an isocyanate to form the carbamate.

G A This compound B Baeyer-Villiger Oxidation (e.g., m-CPBA) A->B C Hydrolysis (e.g., NaOH) B->C D 3-(4-Chlorophenoxy)phenol C->D F O-Aryl Carbamate (FAAH Inhibitor) D->F Carbamoylation E Alkyl/Aryl Isocyanate (R-N=C=O) E->F

Caption: Synthetic pathway from this compound to an O-Aryl Carbamate FAAH inhibitor.

4.1.2. Mechanism of FAAH Inhibition by O-Aryl Carbamates

O-aryl carbamates act as mechanism-based irreversible inhibitors. They covalently modify the catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.

G cluster_enzyme FAAH Active Site S241 Ser241-OH (Catalytic Nucleophile) Intermediate Tetrahedral Intermediate S241->Intermediate S217_K142 Ser217 / Lys142 (Catalytic Dyad) Inhibitor O-Aryl Carbamate (Ar-O-CO-NHR) Inhibitor->Intermediate Nucleophilic Attack Inactive Carbamoylated FAAH (Inactive Enzyme) Intermediate->Inactive Phenol Phenol Leaving Group (Ar-OH) Intermediate->Phenol Collapse

Caption: Covalent modification of FAAH's catalytic serine by an O-Aryl Carbamate inhibitor.

Potential as an Anti-Cancer Agent Scaffold

Benzaldehyde and its derivatives have been investigated for anti-tumor activity. While the specific mechanism for this compound is not fully elucidated, research on the parent compound suggests a plausible pathway involving the inhibition of protein-protein interactions crucial for cancer cell survival and treatment resistance.

4.2.1. Postulated Anti-Tumor Signaling Pathway

Benzaldehyde has been shown to target the scaffolding protein 14-3-3ζ, preventing its interaction with phosphorylated histone H3 (H3S28ph). This disruption inhibits the expression of genes related to epithelial-mesenchymal transition (EMT) and stemness, potentially overcoming treatment resistance.

G cluster_pathway Cancer Cell Signaling H3 Histone H3 H3ph H3S28ph (Phosphorylated) H3->H3ph Phosphorylation Complex 14-3-3ζ / H3S28ph Complex H3ph->Complex P1433 14-3-3ζ Protein P1433->Complex Transcription Gene Transcription (E2F2, SRSF1, ID1) Complex->Transcription Promotes Phenotype EMT & Stemness Treatment Resistance Transcription->Phenotype Leads to Inhibitor Benzaldehyde Derivative Inhibitor->Complex Inhibits Formation

Caption: Postulated mechanism of anti-tumor activity via inhibition of the 14-3-3ζ pathway.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant value to the fields of medicinal chemistry and drug development. Its straightforward synthesis via Ullmann condensation and its utility as a scaffold for potent FAAH inhibitors and potential anti-cancer agents make it a compound of high interest. This guide has provided a comprehensive summary of its properties, synthesis, and biological relevance, offering a foundational resource for researchers aiming to leverage this molecule in the design and discovery of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Chlorophenoxy)benzaldehyde. It includes a detailed summary of its spectral data, a plausible experimental protocol for its synthesis, and an exploration of its potential biological significance, particularly in the context of drug development as a potential modulator of the endocannabinoid signaling pathway through the inhibition of Fatty Acid Amide Hydrolase (FAAH). All quantitative data is presented in structured tables for ease of reference, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 4-chlorophenoxy group at the meta-position. It presents as a clear, slightly yellow liquid under standard conditions.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[2][3]
Molecular Weight 232.66 g/mol [2][3]
CAS Number 69770-20-3[2][3]
Appearance Clear slightly yellow liquid[1]
Boiling Point 125 °C at 0.1 mmHg[4]
Density 1.213 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.608[4]
Flash Point >230 °F (>110 °C)[4]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehydic proton (-CHO)
~7.0 - 7.8m8HAromatic protons

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the substitution pattern. The data presented is a generalized representation based on typical values for similar structures.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehydic carbon (C=O)
~118 - 160Aromatic carbons

Note: The specific chemical shifts for the 12 aromatic carbons would require detailed spectral analysis.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2820, ~2720Weak to MediumC-H stretch of aldehyde
~1700StrongC=O stretch of aldehyde
~1580, ~1480Medium to StrongC=C stretch of aromatic rings
~1240StrongC-O-C stretch of ether
~825StrongC-Cl stretch

Source: Generalized from typical values for aromatic aldehydes and diaryl ethers.[5]

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
232Moderate[M]⁺ (Molecular ion)
231High[M-H]⁺
203Low[M-CHO]⁺
139High[M-C₆H₄Cl]⁺
111Moderate[C₆H₄Cl]⁺

Source: Predicted fragmentation pattern based on the structure.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a modified Williamson ether synthesis. The Ullmann condensation is particularly suitable for the formation of diaryl ethers.

Synthesis of this compound via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of 3-hydroxybenzaldehyde with 4-chlorobromobenzene.

Materials:

  • 3-Hydroxybenzaldehyde

  • 4-Chlorobromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 4-chlorobromobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Ullmann Condensation Workflow

Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural motifs are present in molecules that exhibit interesting pharmacological properties. Notably, it has been used in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors.[1]

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] Inhibition of FAAH leads to an increase in the endogenous levels of AEA, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2). This enhancement of endocannabinoid signaling has been shown to have neuroprotective and anti-inflammatory effects.[2][6]

The signaling cascade initiated by FAAH inhibition can be summarized as follows:

  • An inhibitor, such as a derivative of this compound, binds to and inactivates the FAAH enzyme.

  • The degradation of anandamide (AEA) is reduced, leading to its accumulation in the synapse.

  • Elevated levels of AEA lead to increased activation of cannabinoid receptors (CB1 and CB2).

  • Activation of these G-protein coupled receptors triggers downstream signaling pathways, such as the modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.

FAAH_Inhibition_Pathway FAAH_Inhibitor This compound Derivative (FAAH Inhibitor) FAAH FAAH FAAH_Inhibitor->FAAH Inhibits AEA_Degradation AEA Degradation FAAH->AEA_Degradation Catalyzes AEA Anandamide (AEA) AEA->AEA_Degradation CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1_CB2->Downstream Initiates Effects Physiological Effects (Neuroprotection, Anti-inflammation) Downstream->Effects

FAAH Inhibition Signaling Pathway

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and spectral properties. Its synthesis can be readily achieved through established organic chemistry methodologies. The structural similarity of its derivatives to known FAAH inhibitors suggests a promising avenue for its application in drug discovery and development, particularly in the modulation of the endocannabinoid system for therapeutic benefit. Further research into the direct biological activities of this compound and its analogues is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of this compound, a significant chemical intermediate in various synthetic applications.

Core Molecular Data

This compound is an aromatic compound characterized by a benzaldehyde ring linked to a 4-chlorophenoxy group through an ether bond at the meta position.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueReference
IUPAC Name This compound[1][2]
CAS Number 69770-20-3[1][2][3][4]
Molecular Formula C13H9ClO2[1][2][3][4][5]
InChI InChI=1S/C13H9ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H[1][5]
InChIKey MYQFRCYBOOWGJQ-UHFFFAOYSA-N[1][2][5]
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O[1][5]
Synonyms m-(p-Chlorophenoxy)benzaldehyde, Benzaldehyde, 3-(4-chlorophenoxy)-[1][3][4]
Physicochemical Properties

The fundamental physical and chemical properties of the molecule are detailed in the following table.

PropertyValueReference
Molecular Weight 232.66 g/mol [1][2][3][4][5]
Appearance Clear slightly yellow liquid[3]
Boiling Point 125 °C at 0.1 mmHg[3][4]
Density 1.213 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.608[3][4]
Flash Point >230 °F (>110 °C)[3][4]

Molecular Structure and Visualization

The core structure consists of a benzaldehyde moiety where the aldehyde group is at position 1. An ether linkage at position 3 connects to a 4-chlorophenol ring.

Caption: 2D representation of the this compound structure.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction (Ullmann condensation) between a meta-substituted benzaldehyde and 4-chlorophenol, or a multi-step synthesis starting from related precursors.

General Synthesis Workflow

A common synthetic approach is the etherification of 3-hydroxybenzaldehyde with 4-chlorophenol or a related halogenated benzene.

G start Starting Materials reactants 3-Hydroxybenzaldehyde + 1,4-Dichlorobenzene start->reactants conditions Ullmann Condensation: - Copper Catalyst (e.g., CuI) - Base (e.g., K2CO3) - High-Temperature Solvent (e.g., DMF, Pyridine) reactants->conditions reaction Reaction Mixture Heating & Reflux conditions->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis final Final Product analysis->final

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard Ullmann condensation methods.

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1,4-dichlorobenzene (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction Execution : Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretch
~2820, ~2720Aldehyde C-H stretch (Fermi doublet)[6][7]
~1700Aldehyde C=O stretch[6][7]
~1580, ~1480Aromatic C=C ring stretch
~1240Aryl-O-Aryl asymmetric stretch
~1100C-Cl stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., neat, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.

    • Aldehydic Proton (CHO) : A singlet is expected around δ 9.8-10.0 ppm.[6]

    • Aromatic Protons : A complex multiplet pattern between δ 7.0-8.0 ppm is anticipated for the 8 aromatic protons on the two rings.

  • ¹³C NMR : The carbon NMR would show characteristic peaks for the carbonyl carbon and the aromatic carbons.

    • Aldehydic Carbonyl (C=O) : A signal is expected around δ 190-193 ppm.[7]

    • Aromatic Carbons : Multiple signals between δ 115-160 ppm.

Applications and Biological Relevance

This compound serves as a versatile intermediate in organic synthesis.

  • Drug Development : It has been utilized in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, which are of interest for treating pain and anxiety.[3]

  • Antitumor Research : The compound has been investigated for potential anti-tumor activity.[3]

  • Precursor Molecule : It is a building block for more complex molecules in medicinal chemistry and materials science. A related compound, 3-(4-Chlorophenoxy)benzonitrile, is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[8]

This technical guide provides foundational information for professionals working with this compound, facilitating its use in research and development.

References

An In-Depth Technical Guide to 3-(4-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenoxy)benzaldehyde, with the confirmed IUPAC name This compound , is an aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3] Its structural motif, featuring a diaryl ether linkage, makes it a valuable building block for the synthesis of various heterocyclic compounds and complex molecules with significant biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its primary application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors for therapeutic purposes. A summary of the biological activities of its derivatives is presented, alongside a visualization of the FAAH signaling pathway, a key target in pain and inflammation research.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1][2] Its key identifiers and physical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 69770-20-3
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Boiling Point 125 °C at 0.1 mmHg
Density 1.213 g/mL at 25 °C

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method facilitates the formation of the diaryl ether bond between an aryl halide and a phenol.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established methodologies for Ullmann-type reactions, which are widely used for the synthesis of diaryl ethers.[4]

Reaction Scheme:

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 equivalent), 1-chloro-4-iodobenzene (1.1 equivalents), copper(I) iodide (0.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Applications in Drug Development: FAAH Inhibitors

This compound is a key precursor in the synthesis of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[5] Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6]

Signaling Pathway of FAAH Inhibition

The inhibition of FAAH leads to an accumulation of anandamide, which can then act on various receptors to modulate pain and inflammation signaling. The workflow from FAAH inhibition to its therapeutic effects is depicted below.

FAAH_Inhibition_Pathway FAAH_Inhibitor FAAH Inhibitor (e.g., derived from This compound) FAAH FAAH (Fatty Acid Amide Hydrolase) FAAH_Inhibitor->FAAH Inhibits Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Produces Anandamide Anandamide (AEA) (Endocannabinoid) Anandamide->FAAH Hydrolyzes CB1_Receptor CB1 Receptor (Central Nervous System) Anandamide->CB1_Receptor Activates CB2_Receptor CB2 Receptor (Immune Cells) Anandamide->CB2_Receptor Activates TRPV1_Receptor TRPV1 Receptor Anandamide->TRPV1_Receptor Modulates Analgesia Analgesia (Pain Relief) CB1_Receptor->Analgesia Leads to Anti_Inflammation Anti-inflammation CB2_Receptor->Anti_Inflammation Leads to TRPV1_Receptor->Analgesia Contributes to

FAAH Inhibition Signaling Pathway
Quantitative Data on Derivatives

CompoundStructureFAAH Inhibition pIC₅₀
1 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one8.82
2 5-(4-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one8.22
3 5-(biphenyl-3-yl)-1,3,4-oxadiazol-2(3H)-one8.15
4 5-(biphenyl-4-yl)-1,3,4-oxadiazol-2(3H)-one8.00

Data adapted from a study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors for illustrative purposes.[9]

Conclusion

This compound is a synthetically versatile molecule with significant relevance to drug discovery and development. Its efficient synthesis via the Ullmann condensation provides access to a key building block for producing a variety of more complex molecules. The primary application of this compound as a precursor for FAAH inhibitors underscores its importance in the pursuit of novel therapeutics for pain, inflammation, and central nervous system disorders. Further exploration of derivatives based on this scaffold holds considerable promise for the development of new and effective medicines.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-(4-Chlorophenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on established chemical principles, including aldehyde protection and Ullmann condensation, and is supplemented with detailed experimental protocols and quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound typically involves the formation of a diaryl ether bond, a transformation for which the Ullmann condensation has proven to be a robust and widely adopted method. This guide focuses on a two-step synthesis pathway that ensures the protection of the reactive aldehyde functionality during the etherification reaction.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

  • Protection of 3-Bromobenzaldehyde: The aldehyde group of 3-bromobenzaldehyde is first protected as an ethylene glycol acetal. This prevents unwanted side reactions of the aldehyde during the subsequent Ullmann condensation.

  • Ullmann Condensation and Deprotection: The protected 3-bromobenzaldehyde derivative then undergoes a copper-catalyzed Ullmann condensation with 4-chlorophenol to form the diaryl ether linkage. Subsequent acidic workup removes the acetal protecting group to yield the final product, this compound.

This pathway is illustrated in the following workflow diagram:

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Ullmann Condensation & Deprotection 3-Bromobenzaldehyde 3-Bromobenzaldehyde Acetal_Intermediate 2-(3-Bromophenyl)-1,3-dioxolane 3-Bromobenzaldehyde->Acetal_Intermediate Ethylene Glycol, TsOH Toluene, Reflux Ethylene Glycol Ethylene Glycol Ethylene Glycol->Acetal_Intermediate Product This compound Acetal_Intermediate->Product 1. 4-Chlorophenol, CuI, K2CO3, DMF 2. H3O+ 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Product G Ar-Br 2-(3-Bromophenyl)-1,3-dioxolane Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Cu(I) Cu(I) Catalyst Cu(I)->Oxidative_Addition Ar-Cu(III)-Br Ar-Cu(III)-Br Intermediate Oxidative_Addition->Ar-Cu(III)-Br Ligand_Exchange Ligand Exchange Ar-Cu(III)-Br->Ligand_Exchange Ar'-O- 4-Chlorophenoxide Ar'-O-->Ligand_Exchange Ar-Cu(III)-OAr' Ar-Cu(III)-OAr' Intermediate Ligand_Exchange->Ar-Cu(III)-OAr' Reductive_Elimination Reductive Elimination Ar-Cu(III)-OAr'->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Regeneration Product_Acetal Protected Product Reductive_Elimination->Product_Acetal Deprotection Acidic Hydrolysis Product_Acetal->Deprotection Final_Product This compound Deprotection->Final_Product

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(4-chlorophenoxy)benzaldehyde, a diaryl ether derivative of interest in medicinal chemistry and materials science. This document outlines the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details a representative experimental protocol for its synthesis via an Ullmann condensation reaction and the general procedures for spectroscopic analysis.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum is characterized by signals in the aromatic region and a distinct downfield singlet for the aldehydic proton.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsProvisional Assignment
~9.95s1HAldehyde (-CHO)
~7.70t1HH-5
~7.60d1HH-6
~7.50s1HH-2
~7.40d2HH-2', H-6'
~7.25d1HH-4
~7.05d2HH-3', H-5'

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Assignments are based on standard substituent effects on benzaldehyde and chlorophenoxy moieties.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group at the downfield end of the spectrum.

Chemical Shift (δ) ppmProvisional Assignment
~192.0Aldehyde (C=O)
~158.0C-3
~155.0C-1'
~137.0C-1
~130.0C-2', C-6'
~129.5C-4'
~129.0C-5
~125.0C-6
~122.0C-3', C-5'
~120.0C-4
~118.0C-2

Solvent: CDCl₃. Assignments are based on established ranges for substituted aromatic systems.[1][2]

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays key absorption bands corresponding to the principal functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3070MediumC-H StretchAromatic
~2820, ~2720MediumC-H Stretch (Fermi doublet)Aldehyde
~1700StrongC=O StretchAldehyde
~1580, ~1480Medium-StrongC=C StretchAromatic Ring
~1240StrongC-O-C StretchAryl Ether
~1090StrongC-Cl StretchAryl Halide
~830StrongC-H Bend (out-of-plane)1,4-disubstituted ring

Sample preparation: KBr pellet or neat film.[3][4][5]

Table 4: Mass Spectrometry (MS) Data

The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

m/z RatioProposed Fragment IonFormula
234/232[M]⁺ (Molecular Ion)[C₁₃H₉³⁷ClO₂]⁺ / [C₁₃H₉³⁵ClO₂]⁺
231[M-H]⁺[C₁₃H₈ClO₂]⁺
203[M-CHO]⁺[C₁₂H₈ClO]⁺
168[M-Cl-CHO]⁺[C₁₂H₈O]⁺
111[C₆H₄Cl]⁺[C₆H₄Cl]⁺
77[C₆H₅]⁺[C₆H₅]⁺

The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak.[6]

Experimental Protocols

Synthesis: Ullmann Condensation

This compound can be synthesized via a copper-catalyzed Ullmann condensation reaction between 3-hydroxybenzaldehyde and an activated aryl halide such as 1-chloro-4-iodobenzene.[7]

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate or toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is prepared by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Data is processed to show chemical shifts (δ) in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy:

  • The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a NaCl or KBr plate or by preparing a KBr pellet containing a small amount of the compound.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction.

  • For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate is injected.

  • Electron ionization (EI) at 70 eV is a standard method for fragmentation.

  • Data is reported as mass-to-charge ratios (m/z).

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to final characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_product Intermediate Steps cluster_analysis Spectroscopic Analysis R1 3-Hydroxybenzaldehyde Reaction Ullmann Condensation (CuI, K₂CO₃, DMF, Heat) R1->Reaction R2 1-Chloro-4-iodobenzene R2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product NMR ¹H & ¹³C NMR Product->NMR IR FTIR Product->IR MS Mass Spec. Product->MS

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

In-Depth NMR Analysis of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Chlorophenoxy)benzaldehyde, a molecule of interest in synthetic chemistry and drug discovery. This document details the experimental protocols for NMR analysis and presents a thorough interpretation of both ¹H and ¹³C NMR data, supported by predictive methodologies.

Data Summary

The following tables summarize the quantitative ¹H and predicted ¹³C NMR data for this compound. The proton NMR data is based on experimental spectra, while the carbon NMR data is predicted based on established chemical shift principles and data from analogous structures.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-10~9.98s-1H
H-6~7.75t~1.51H
H-4~7.65ddd~7.7, 2.0, 1.21H
H-5~7.50t~7.81H
H-2' / H-6'~7.35d~8.82H
H-2~7.25ddd~8.2, 2.5, 1.21H
H-3' / H-5'~7.00d~8.82H

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted benzene rings and may require 2D NMR for definitive confirmation.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C-10 (CHO)~191.0
C-3 (C-O)~158.0
C-1' (C-O)~155.5
C-1 (C-CHO)~138.0
C-5~130.5
C-3'/C-5' (C-Cl)~130.0
C-4' (C-Cl)~129.5
C-2'/C-6'~122.0
C-6~125.0
C-4~124.0
C-2~118.0

Note: These are predicted chemical shifts. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR signal assignment.

G This compound Structure cluster_benzaldehyde Benzaldehyde Ring cluster_chlorophenoxy Chlorophenoxy Ring C1 C1 C2 C2 C1->C2 C10 C10 C1->C10 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 O_ether O C3->O_ether C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H10 H10 C10->H10 O_aldehyde O C10->O_aldehyde C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H2' C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime Cl Cl C4_prime->Cl C6_prime C6' C5_prime->C6_prime H5_prime H5' C5_prime->H5_prime C6_prime->C1_prime H6_prime H6' C6_prime->H6_prime O_ether->C1_prime

Caption: Chemical structure of this compound with atom numbering.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Dissolve the sample in the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis.

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Tuning transfer->setup acquire_1H Acquire ¹H NMR Spectrum setup->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assignment Signal Assignment integration->assignment structure Structure Confirmation assignment->structure

Caption: A flowchart of the NMR experimental workflow.

This comprehensive guide provides the necessary information for researchers and scientists to understand and perform NMR analysis on this compound. The provided data and protocols can serve as a valuable reference for quality control, reaction monitoring, and structural verification in various research and development settings.

An In-depth Technical Guide to the FTIR Spectrum of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-(4-Chlorophenoxy)benzaldehyde. Due to the absence of a publicly available, fully characterized spectrum for this specific molecule, this document compiles reference data from analogous structures and foundational spectroscopic principles to predict the characteristic vibrational modes. It also includes a comprehensive experimental protocol for acquiring an FTIR spectrum of a solid sample.

Molecular Structure and Expected Vibrational Modes

This compound (CAS No: 69770-20-3, Molecular Formula: C₁₃H₉ClO₂) is an aromatic compound containing three key functional groups that produce characteristic signals in the infrared spectrum: an aldehyde group (-CHO), a diaryl ether linkage (-O-), and a para-substituted chlorobenzene ring. The analysis of its FTIR spectrum allows for the confirmation of these structural features.

The primary vibrational modes expected are:

  • Aldehyde Group: C=O stretching and the characteristic C-H stretching (a Fermi doublet).

  • Aromatic Systems: Aromatic C-H stretching and C=C in-ring stretching.

  • Ether Linkage: Asymmetric and symmetric C-O-C stretching.

  • Chloro-substituent: C-Cl stretching.

Predicted FTIR Spectral Data

The following table summarizes the predicted absorption bands, their expected wavenumber ranges, and the corresponding functional group assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~ 3100-3000Medium-WeakAromatic C-H Stretch
~ 2850 & ~ 2750WeakAldehyde C-H Stretch (Fermi Doublet)[1][2]
~ 1710-1685StrongAromatic Aldehyde C=O Stretch (conjugated)[3]
~ 1600-1475Medium-WeakAromatic C=C In-Ring Stretch
~ 1250StrongAsymmetric Ar-O-Ar Stretch (Aryl Ether)[4][5][6]
~ 1170MediumSymmetric Ar-O-Ar Stretch (Aryl Ether)
~ 1100-1000StrongIn-plane C-H Bending
~ 850-800StrongOut-of-plane C-H Bending (p-disubstituted ring)
~ 785-700Medium-StrongOut-of-plane C-H Bending (m-disubstituted ring)
~ 850-550Medium-StrongC-Cl Stretch[7][8]

Note: The exact positions of the peaks can be influenced by the sample state (solid, liquid, or gas) and the specific intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

This section details the methodology for obtaining a high-quality FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is widely used for its ability to produce sharp, well-defined spectra of solid materials.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula and analytical balance

  • Sample: this compound (solid)

3.2. Procedure

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty and clean.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Carefully transfer a portion of the powder mixture into the pellet die.

    • Distribute the powder evenly within the die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressing.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction, peak picking).

    • Label the significant peaks with their wavenumbers (cm⁻¹).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol and the relationship between the molecular structure and its expected spectral features.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_output Output weigh Weigh Sample & KBr (1-2mg : 100-200mg) grind Grind in Agate Mortar weigh->grind press Press into Pellet grind->press sample_scan Acquire Sample Spectrum press->sample_scan Place pellet in spectrometer background Acquire Background Spectrum background->sample_scan process Process Data (Baseline, Peak Pick) sample_scan->process spectrum Final FTIR Spectrum process->spectrum

FTIR Experimental Workflow Diagram

Spectral_Interpretation Structural Interpretation from FTIR Spectrum cluster_groups Key Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Ether Aryl Ether (Ar-O-Ar) Molecule->Ether ArylHalide Aryl Chloride (Ar-Cl) Molecule->ArylHalide Aromatic Aromatic Rings Molecule->Aromatic Aldehyde_Peaks C=O Stretch (~1700) C-H Stretch (~2850, ~2750) Aldehyde->Aldehyde_Peaks Ether_Peaks Asymmetric C-O-C (~1250) Ether->Ether_Peaks ArylHalide_Peaks C-Cl Stretch (850-550) ArylHalide->ArylHalide_Peaks Aromatic_Peaks C-H Stretch (>3000) C=C Stretch (1600-1475) Aromatic->Aromatic_Peaks

Structure-Spectrum Correlation Diagram

References

Mass Spectrometry of 3-(4-Chlorophenoxy)benzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Chlorophenoxy)benzaldehyde, a compound of interest in various chemical and pharmaceutical research fields. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices.

Molecular and Spectrometric Data

The fundamental properties of this compound are summarized below. The mass spectrometry data is a predicted fragmentation pattern based on the principles of mass spectrometry and data from analogous compounds, including benzaldehydes and diaryl ethers.

ParameterValueReference
Molecular Formula C₁₃H₉ClO₂N/A
Molecular Weight 232.66 g/mol N/A
Molecular Ion (M⁺) m/z 232N/A
Isotope Peak (M+2) m/z 234N/A
Key Fragments (m/z) 231, 203, 168, 139, 128, 111, 75N/A

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The presence of an aldehyde group, a diaryl ether linkage, and a chlorine atom governs the fragmentation pathways. The table below details the proposed structures for the major observed fragments.

m/z RatioProposed Fragment IonFormulaDescription of Neutral Loss
232/234[C₁₃H₉ClO₂]⁺C₁₃H₉ClO₂Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
231[C₁₃H₈ClO₂]⁺C₁₃H₈ClO₂Loss of a hydrogen radical (H•) from the aldehyde group
203[C₁₃H₈O₂]⁺C₁₃H₈O₂Loss of a chlorine radical (Cl•)
168[C₁₂H₉O]⁺C₁₂H₉OCleavage of the ether bond with loss of the chlorophenoxy radical
139[C₇H₄ClO]⁺C₇H₄ClOAlpha-cleavage with loss of the phenoxy radical
128[C₇H₅O₂]⁺C₇H₅O₂Cleavage of the C-Cl bond from the M-H fragment
111[C₆H₄Cl]⁺C₆H₄ClFragment corresponding to the chlorophenyl cation
75[C₆H₃]⁺C₆H₃Further fragmentation of the phenyl ring

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation reactions, including the loss of a hydrogen atom from the aldehyde group, cleavage of the ether bond, and loss of the chlorine atom.

Fragmentation_Pathway M [M]⁺˙ m/z 232/234 C₁₃H₉ClO₂ M_minus_H [M-H]⁺ m/z 231 C₁₃H₈ClO₂ M->M_minus_H - H• M_minus_Cl [M-Cl]⁺ m/z 203 C₁₃H₉O₂ M->M_minus_Cl - Cl• m168 m/z 168 C₁₂H₉O M->m168 - C₆H₄ClO• m139 m/z 139 C₇H₄ClO M->m139 - C₆H₅O• m128 m/z 128 C₇H₅O₂ M_minus_H->m128 - Cl• m111 m/z 111 C₆H₄Cl m139->m111 - CO m75 m/z 75 C₆H₃ m111->m75 - HCl

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

a. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

b. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Experimental Workflow

The general workflow for the mass spectrometric analysis of a compound like this compound is depicted in the following diagram.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectral_Analysis Spectral Analysis & Fragmentation Pattern Data_Acquisition->Spectral_Analysis Library_Search Library Search (e.g., NIST) Spectral_Analysis->Library_Search Final_Report Final Report Library_Search->Final_Report

General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-Chlorophenoxy)benzaldehyde (CAS No: 69770-20-3). The document is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and structural information. All quantitative data is summarized in a structured table for clarity. Detailed experimental protocols for determining key physical properties are provided, alongside visualizations of chemical identification, a plausible synthetic pathway, and an experimental workflow for property determination, created using Graphviz as specified.

Chemical Identity and Structure

This compound is an aromatic aldehyde featuring a diaryl ether linkage. This structure is of interest in medicinal chemistry and materials science. Its identity is defined by several key identifiers.

Figure 1. Chemical Identification of this compound compound This compound C₁₃H₉ClO₂ MW: 232.66 g/mol identifiers IUPAC Name This compound CAS Number 69770-20-3 SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C=O InChIKey MYQFRCYBOOWGJQ-UHFFFAOYSA-N compound->identifiers

Figure 1. Chemical Identification.

Core Physical Properties

The physical properties of this compound are essential for its handling, purification, and application in synthesis and biological assays. The compound is typically a clear, slightly yellow liquid at room temperature.[1] Key quantitative properties are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₃H₉ClO₂[2][3]
Molecular Weight 232.66 g/mol [2][3]
Appearance Clear slightly yellow liquid[1]
Boiling Point 125 °C at 0.1 mmHgN/A
Density 1.213 g/mL at 25 °CN/A
Refractive Index (n_D²⁰) 1.608N/A
Flash Point >110 °C (>230 °F)N/A
Storage Temperature 0-8 °CN/A
Computed XLogP3 4.0[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this molecule, characteristic absorption bands are expected for:

  • Aldehyde C-H Stretch: Two weak bands are anticipated in the region of 2830-2695 cm⁻¹.

  • Carbonyl (C=O) Stretch: A strong absorption band is expected near 1700 cm⁻¹, characteristic of an aromatic aldehyde.[3]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O-C (Ether) Stretch: A strong, characteristic band typically found in the 1250-1050 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 750-700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure by showing the chemical environment of the hydrogen atoms.

  • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm.

  • Aromatic Protons: A complex multiplet pattern is expected between δ 6.8-8.0 ppm for the 8 aromatic protons on the two benzene rings. Protons adjacent to the aldehyde and ether groups will have distinct chemical shifts.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties listed in Table 1.

Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is reported under reduced pressure, a common technique for high-boiling point or thermally sensitive compounds to prevent decomposition.[4]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.[4]

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, and a vacuum connection. Ensure all glassware is free of cracks.

  • Sample Preparation: Place a small volume of the compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • System Sealing: Lightly grease all ground-glass joints to ensure an airtight seal.

  • Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully apply the vacuum, allowing the system to evacuate to the desired pressure (e.g., 0.1 mmHg).

  • Heating: Begin stirring and gently heat the flask using a heating mantle or an oil bath.

  • Observation: Observe the ring of condensate rising up the distillation head. The boiling point is the temperature at which a steady distillation rate is achieved and the thermometer bulb is fully bathed in vapor, resulting in a constant temperature reading. This stable temperature is recorded along with the precise pressure reading from a manometer.[4]

Figure 2. Workflow for Reduced Pressure Boiling Point Determination A Assemble Vacuum Distillation Apparatus B Add Sample and Stir Bar to Flask A->B C Seal Joints with Vacuum Grease B->C D Connect to Vacuum and Evacuate System C->D E Apply Gentle Heat with Stirring D->E F Observe for Steady Distillation E->F G Record Stable Temperature and Pressure F->G

Figure 2. Boiling Point Determination.
Density Measurement

Density is typically determined using a pycnometer or a digital density meter.[5]

Principle: Density is the mass of a substance per unit volume (ρ = m/V). The gravimetric method involves accurately weighing a precise volume of the liquid.

Methodology (Pycnometer):

  • Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Tare Weight: Determine the mass of the empty, dry pycnometer using an analytical balance.

  • Sample Filling: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the excess liquid will be expelled.

  • Thermostatting: Place the filled pycnometer in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25.0 °C).[5]

  • Final Weighing: Remove the pycnometer from the bath, carefully dry the exterior, and weigh it again to determine the mass of the liquid.

  • Calculation: Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive physical property measured using a refractometer.

Principle: An Abbe refractometer operates on the principle of critical angle. It measures the angle at which light passing through the liquid sample is refracted as it enters a prism of higher refractive index.[6]

Methodology (Abbe Refractometer):

  • Calibration: Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D²⁰ = 1.3330).[6]

  • Sample Application: Open the prism assembly and place 2-3 drops of the liquid sample onto the surface of the measuring prism.[7]

  • Measurement: Close the prisms. Turn on the light source and look through the eyepiece. Rotate the adjustment knob until the light and dark fields converge into a sharp, single line. If color fringing occurs, adjust the compensator dial to produce a sharp, achromatic borderline.

  • Reading: Align the borderline exactly on the crosshairs of the eyepiece. Read the refractive index value from the integrated scale. Record the temperature, as refractive index is temperature-dependent.[7]

Plausible Synthetic Route

The core diaryl ether structure of this compound can be synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[8][9]

Reaction: 3-Bromobenzaldehyde reacts with 4-chlorophenol in the presence of a copper catalyst and a base.

Figure 3. Plausible Synthesis via Ullmann Condensation A Combine 3-Bromobenzaldehyde, 4-Chlorophenol, and Base (e.g., K₂CO₃) in a high-boiling solvent B Add Copper Catalyst (e.g., CuI, Cu₂O) A->B C Heat Reaction Mixture (e.g., 120-220 °C) under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/GC) C->D E Cool Mixture, Filter to Remove Salts D->E F Work-up: Extract with Organic Solvent and Wash E->F G Purify by Column Chromatography or Vacuum Distillation F->G H Characterize Final Product (NMR, IR, MS) G->H

Figure 3. Plausible Synthetic Route.

References

Solubility Profile of 3-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorophenoxy)benzaldehyde, a compound of interest in various chemical and pharmaceutical research domains. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a qualitative assessment of its expected solubility in common organic solvents based on the principle of "like dissolves like" and the known solubility of structurally related compounds. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the precise solubility of this compound, enabling researchers to generate crucial data for their specific applications.

Introduction

This compound is an aromatic aldehyde containing a chlorophenoxy substituent. Its molecular structure, featuring both polar (aldehyde) and non-polar (aromatic rings, ether linkage, and chlorine atom) moieties, suggests a nuanced solubility profile. Understanding the solubility of this compound is critical for a wide range of applications, including reaction chemistry, purification, formulation development, and biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Appearance Clear, slightly yellow liquid
Boiling Point 125 °C at 0.1 mmHg
Density 1.213 g/mL at 25 °C

Qualitative Solubility Assessment

The presence of the large, non-polar aromatic rings and the chloro-substituent suggests that this compound will exhibit good solubility in a range of common organic solvents. Aromatic compounds and ethers are generally soluble in many organic media. For instance, the parent compound, benzaldehyde, is miscible with alcohol, ether, and fixed and volatile oils, while being only slightly soluble in water.[1]

Based on these considerations, this compound is expected to be soluble in:

  • Aprotic Polar Solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to dipole-dipole interactions with the aldehyde group.

  • Non-polar/Weakly Polar Solvents: such as toluene, hexane, and dichloromethane (DCM), due to the significant non-polar character of the molecule.

  • Protic Solvents: such as ethanol and methanol, although the large non-polar component may limit miscibility compared to smaller aldehydes.

Its solubility in water is expected to be very low due to the dominance of the hydrophobic aromatic structure.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[2][3]

Principle

An excess amount of the solid solute (or a liquid in the case of this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, hexane, toluene)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved compound should be visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Quantification: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Allow undissolved solute to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze concentration (e.g., by HPLC) sample2->sample3 result1 Calculate solubility (mg/mL or mol/L) sample3->result1

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently documented in readily accessible literature, its molecular structure strongly suggests good solubility in a wide array of common organic solvents and poor solubility in water. For researchers requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a reliable method for generating this critical data. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on 3-(4-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Theoretical Structural Insights

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the experimental crystal structure of 3-(4-Chlorophenoxy)benzaldehyde has not been reported in publicly accessible crystallographic databases (such as the Cambridge Structural Database). Consequently, this guide provides a comprehensive overview of the compound's known properties, a detailed experimental protocol for its likely synthesis, and a theoretical analysis of its potential crystal structure and intermolecular interactions based on studies of analogous compounds. The quantitative data tables and specific visualizations of the crystal packing that would be derived from experimental data are therefore not available.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₃H₉ClO₂.[1] Its molecular structure consists of a benzaldehyde moiety linked to a 4-chlorophenoxy group via an ether linkage at the 3-position of the benzene ring. This scaffold is of interest in medicinal chemistry and materials science due to the diverse biological activities and material properties associated with diaryl ether and benzaldehyde derivatives. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound based on available chemical data and theoretical analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for handling, characterization, and experimental design.

PropertyValueReference
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
CAS Number 69770-20-3
Appearance Clear, slightly yellow liquid
Boiling Point 125 °C at 0.1 mmHg
Density 1.213 g/mL at 25 °C
Refractive Index n20/D 1.608
XLogP3 4[1]

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, a reliable synthetic route can be devised based on the well-established Ullmann condensation or nucleophilic aromatic substitution reactions used for analogous diaryl ethers. The following protocol describes a plausible and efficient method for its preparation.

3.1. Synthesis of this compound via Ullmann Condensation

The Ullmann condensation provides a classic and effective method for the formation of diaryl ethers. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reactants:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

  • Pyridine or 2,2,6,6-Tetramethylheptane-3,5-dione as a ligand (optional, but can improve yield)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product r_flask Combine 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, K₂CO₃, and CuI in a flame-dried flask. add_solvent Add anhydrous DMF under an inert atmosphere (N₂ or Ar). r_flask->add_solvent heating Heat the mixture to 120-140 °C and stir for 12-24 hours. add_solvent->heating monitoring Monitor reaction progress by TLC. heating->monitoring cool Cool the reaction mixture to room temperature. monitoring->cool quench Pour into water and extract with ethyl acetate. cool->quench wash Wash the organic layer with brine, dry over Na₂SO₄. quench->wash evaporate Concentrate the organic phase under reduced pressure. wash->evaporate chromatography Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate). evaporate->chromatography product Characterize the pure This compound (NMR, IR, MS). chromatography->product

References

Reactivity of 3-(4-Chlorophenoxy)benzaldehyde with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3-(4-chlorophenoxy)benzaldehyde with a range of nucleophiles. The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in this particular molecule is of significant interest in the development of novel pharmaceuticals and other bioactive compounds. This document details key reactions, provides experimental protocols, and presents quantitative data for analogous transformations to facilitate research and development.

Core Concepts of Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. The electron-withdrawing effect of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon susceptible to nucleophilic attack. The presence of the 3-(4-chlorophenoxy) substituent, while electronically complex, does not fundamentally alter this reactivity, allowing the aldehyde to participate in a wide array of classical carbonyl reactions. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the resonance stabilization of the aromatic ring with the carbonyl group.[1]

Key Reactions and Experimental Protocols

This section details the primary nucleophilic addition and condensation reactions involving this compound. While specific data for this exact molecule is not always available in the literature, the provided protocols are based on well-established procedures for closely related substituted benzaldehydes and are expected to be readily adaptable.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.[3]

Reaction Mechanism: The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.

Experimental Protocol (General): A mixture of a substituted acetophenone (1 equivalent) and this compound (1 equivalent) is dissolved in ethanol.[4] An aqueous solution of sodium hydroxide (typically 10-40%) is added dropwise to the stirred mixture at room temperature or slightly below (20-25°C).[4] The reaction is stirred for several hours (typically 4-5 hours) and monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl) to precipitate the crude chalcone, which is then collected by filtration, washed, and purified by recrystallization or column chromatography.[4]

Quantitative Data for Analogous Reactions: The following table summarizes yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenones, providing an expected range for reactions with this compound.

AldehydeKetoneBaseSolventYield (%)Reference
4-ChlorobenzaldehydeAcetophenoneNaOHEthanol72-82[5]
4-Chlorobenzaldehyde4-HydroxyacetophenoneKOHPEG-400High
BenzaldehydeAcetophenoneNaOHEthanol58.41
3-Hydroxy-4-chlorobenzaldehydeAcetophenoneNaOH-58[6]

Experimental Workflow for Claisen-Schmidt Condensation:

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep Dissolve aldehyde and ketone in ethanol add_base Add NaOH solution dropwise at 20-25°C prep->add_base Equimolar amounts stir Stir for 4-5 hours add_base->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with dilute HCl monitor->neutralize Reaction complete filter Filter the precipitate neutralize->filter wash Wash with water filter->wash purify Recrystallize or column chromatography wash->purify

Workflow for Claisen-Schmidt Condensation.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl acetoacetate) in the presence of a weak base (e.g., piperidine, ammonia) to yield an α,β-unsaturated product.[7]

Reaction Mechanism: The base catalyzes the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water produces the final product.[8][9]

Experimental Protocol (General): Equimolar amounts of this compound and an active methylene compound are mixed, often in the presence of a catalytic amount of a weak base like piperidine or ammonium acetate. The reaction can be carried out in a solvent such as ethanol or pyridine, or under solvent-free conditions. The mixture is typically stirred at room temperature or with gentle heating. The product is then isolated by filtration and purified by recrystallization.

Quantitative Data for Analogous Reactions:

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
BenzaldehydeMalononitrileAmmonium Acetate-High[10]
4-ChlorobenzaldehydeMalononitrile-Water/Glycerol99[10]
SyringaldehydeMalonic AcidPiperidinePyridineHigh

Signaling Pathway for Knoevenagel Condensation:

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde This compound nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack active_methylene Active Methylene (e.g., Malononitrile) carbanion Carbanion Formation active_methylene->carbanion Deprotonation by base base Weak Base (e.g., Piperidine) base->carbanion carbanion->nucleophilic_attack alkoxide Tetrahedral Alkoxide nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation beta_hydroxy β-Hydroxy Intermediate protonation->beta_hydroxy dehydration Dehydration (-H₂O) beta_hydroxy->dehydration final_product α,β-Unsaturated Product dehydration->final_product

Mechanism of the Knoevenagel Condensation.
Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[11] A significant advantage of this reaction is the unambiguous placement of the double bond.[12]

Reaction Mechanism: The reaction proceeds through a betaine or, more commonly, an oxaphosphetane intermediate, which decomposes to the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for the reaction.[13]

Experimental Protocol (General): A solution of the appropriate chlorobenzaldehyde (e.g., 50 mg) in a suitable solvent like dichloromethane (3 mL) is prepared in a reaction vial.[12] The phosphorus ylide (1.2 equivalents) is added portion-wise with stirring at room temperature.[12] The reaction is monitored by TLC and typically stirred for a couple of hours.[12] Upon completion, the solvent is evaporated, and the crude product is treated with a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide byproduct.[12] The alkene product remains in solution and is purified after filtration and solvent removal, often by column chromatography.[12]

Quantitative Data for Analogous Reactions:

AldehydeYlideBaseSolventYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane-DichloromethaneHigh[12]
2-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-DichloromethaneHigh[12]
4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphorane-DichloromethaneHigh[12]
9-AnthraldehydeBenzyltriphenylphosphonium chlorideNaOHDichloromethaneHigh[13]
Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids (cinnamic acids) by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[14][15]

Reaction Mechanism: The reaction is initiated by the formation of a carbanion from the anhydride, which then attacks the aldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the cinnamic acid derivative.[16]

Experimental Protocol (General): A mixture of this compound, an aliphatic acid anhydride (e.g., acetic anhydride), and the corresponding anhydrous sodium or potassium salt (e.g., sodium acetate) is heated at an elevated temperature (often around 180°C) for several hours.[17] The reaction mixture is then poured into water and the resulting α,β-unsaturated acid is isolated, often after hydrolysis of the intermediate anhydride with a base followed by acidification.

Quantitative Data for Analogous Reactions:

AldehydeAnhydrideBaseYieldReference
BenzaldehydeAcetic AnhydrideSodium AcetateGood[14]
SalicylaldehydeAcetic AnhydrideSodium AcetateGood[14]
4-ChlorobenzaldehydeAcetic AnhydrideSodium AcetateMentioned as an example[18]
Reactions with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form alcohols.[19]

Reaction Mechanism: The carbanionic part of the organometallic reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.[19]

Experimental Protocol (General for Grignard Reaction): The Grignard reagent is either prepared in situ or used as a commercially available solution. To a solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent is added dropwise at a low temperature (e.g., 0°C).[20] The reaction is stirred for a period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting alcohol is then purified.

Expected Products:

ReagentProduct after Workup
Methylmagnesium bromide1-[3-(4-Chlorophenoxy)phenyl]ethanol
Phenylmagnesium bromide--INVALID-LINK--methanol
n-Butyllithium1-[3-(4-Chlorophenoxy)phenyl]pentan-1-ol

Logical Relationship for Grignard Reaction:

Grignard_Logical_Flow start Start: this compound and Grignard Reagent (R-MgX) step1 Nucleophilic addition of R⁻ to carbonyl carbon start->step1 step2 Formation of tetrahedral alkoxide intermediate step1->step2 step3 Acidic workup (e.g., H₃O⁺) step2->step3 end_product Final Product: Secondary Alcohol step3->end_product

Logical flow of a Grignard reaction.

Conclusion

This compound is a versatile substrate that readily undergoes a variety of nucleophilic addition and condensation reactions at the aldehyde functional group. The established methodologies for Claisen-Schmidt, Knoevenagel, Wittig, and Perkin reactions, as well as additions of organometallic reagents, are all applicable to this molecule. While specific quantitative data for this compound is not extensively reported, the data from analogous substituted benzaldehydes provide a reliable framework for predicting reaction outcomes and optimizing conditions. This guide serves as a foundational resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the effective utilization of this important building block.

References

Methodological & Application

Synthesis and Application of 3-(4-Chlorophenoxy)benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis and Evaluation of 3-(4-Chlorophenoxy)benzaldehyde and its Derivatives in Drug Discovery and Development.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The content covers synthetic methodologies, potential therapeutic applications, and the underlying biological mechanisms of action.

Introduction

The this compound scaffold is a key structural motif found in a variety of compounds with significant biological activities. As a diaryl ether, this scaffold offers a unique combination of rigidity and conformational flexibility, making it a valuable starting point for the design of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines the synthetic routes to this core structure and explores the therapeutic potential of its derivatives.

Applications in Drug Discovery

Derivatives of this compound are promising candidates for the development of new drugs targeting a range of diseases. The biological activity is often dictated by the nature and position of substituents on the benzaldehyde and chlorophenoxy rings.

Anticancer Activity

Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) through the modulation of key cellular signaling pathways. Specifically, some diaryl ether derivatives have been found to upregulate the expression of the cyclin-dependent kinase inhibitor p21 and activate caspase-3, a key executioner enzyme in the apoptotic cascade.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with the MyD88-dependent pathway, these compounds can reduce the production of pro-inflammatory cytokines.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Diaryl ether derivatives have emerged as a potential class of compounds to address this challenge. Their mechanism of action can involve the disruption of bacterial cell membranes and the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics. By inhibiting these pumps, the derivatives can restore the efficacy of existing antibiotics.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the parent compound, this compound.

PropertyValueReference
Molecular FormulaC₁₃H₉ClO₂[1][2]
Molecular Weight232.66 g/mol [1][2]
CAS Number69770-20-3[1]
AppearanceSolid (predicted)
IUPAC NameThis compound[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a general method for the synthesis of this compound from 3-hydroxybenzaldehyde and 1-chloro-4-iodobenzene using a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Expected Yield: 60-80%

Protocol 2: Synthesis of 3-(4-Chlorophenoxy)benzoic acid

This protocol describes the oxidation of this compound to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)

  • Acetone

  • Sodium bisulfite (NaHSO₃) solution

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the solution with hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 3-(4-chlorophenoxy)benzoic acid.

Expected Yield: 85-95%

Visualizations

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_oxidation Oxidation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Ullmann_Reaction CuI, K2CO3 DMF, 120-140°C 3-Hydroxybenzaldehyde->Ullmann_Reaction 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->Ullmann_Reaction This compound This compound Ullmann_Reaction->this compound Aldehyde This compound Oxidation_Reaction KMnO4 Acetone Aldehyde->Oxidation_Reaction Carboxylic_Acid 3-(4-Chlorophenoxy)benzoic acid Oxidation_Reaction->Carboxylic_Acid

Caption: Synthetic workflow for this compound and a derivative.

Anticancer_Signaling_Pathway Diaryl_Ether Diaryl Ether Derivative p21_up p21 Upregulation Diaryl_Ether->p21_up Caspase3_act Caspase-3 Activation Diaryl_Ether->Caspase3_act Apoptosis Apoptosis p21_up->Apoptosis Caspase3_act->Apoptosis

Caption: Anticancer mechanism via p21 and Caspase-3.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Diaryl_Ether Diaryl Ether Derivative Diaryl_Ether->MyD88

Caption: Anti-inflammatory mechanism via TLR4/MyD88 inhibition.

Antimicrobial_Mechanism cluster_bacterium Bacterium Antibiotic Antibiotic Efflux_Pump Efflux Pump Antibiotic->Efflux_Pump expulsion Diaryl_Ether Diaryl Ether Derivative Diaryl_Ether->Efflux_Pump inhibition

References

Experimental protocol for 3-(4-Chlorophenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the synthesis of 3-(4-Chlorophenoxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. Two common and effective methods for the synthesis of this diaryl ether are presented: the Williamson ether synthesis and the Ullmann condensation. This document includes step-by-step procedures, tabulated reaction parameters for easy comparison, and physicochemical and spectroscopic data for the target compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
CAS Number 69770-20-3
Appearance Clear slightly yellow liquid
Boiling Point 125 °C at 0.1 mmHg
Density 1.213 g/mL at 25 °C
Refractive Index n20/D 1.608

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Williamson Ether Synthesis

This method involves the nucleophilic substitution of a halide by a phenoxide ion. In this protocol, 3-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide, which then reacts with 1-chloro-4-fluorobenzene.

Reaction Scheme:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) as the solvent.

  • Addition of Reagents: To the stirring suspension, add 1-chloro-4-fluorobenzene (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. This protocol describes the coupling of 3-hydroxybenzaldehyde and 1-chloro-4-iodobenzene.

Reaction Scheme:

  • Reaction Setup: To a dry Schlenk flask, add copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), and a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the mixture to 120-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal under reduced pressure, purify the crude product by column chromatography on silica gel.

Reaction Parameter Summary

The following table provides a comparative summary of the two synthetic methods.

ParameterWilliamson Ether SynthesisUllmann Condensation
Reactant 1 3-Hydroxybenzaldehyde3-Hydroxybenzaldehyde
Reactant 2 1-Chloro-4-fluorobenzene1-Chloro-4-iodobenzene
Catalyst NoneCopper(I) iodide
Ligand Nonee.g., 1,10-Phenanthroline
Base Potassium CarbonatePotassium Carbonate
Solvent DMFDMF or DMSO
Temperature 120-140 °C120-150 °C
Reaction Time 4-6 hours12-24 hours
Typical Yield Moderate to HighModerate to High

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the Williamson ether synthesis and Ullmann condensation.

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-hydroxybenzaldehyde, K₂CO₃, and DMF B Add 1-chloro-4-fluorobenzene A->B Stirring C Heat to 120-140 °C for 4-6h B->C D Cool and pour into ice-water C->D Reaction complete E Extract with ethyl acetate D->E F Wash with H₂O and brine, dry over Na₂SO₄ E->F G Purify by distillation or chromatography F->G H This compound G->H

Figure 1. Experimental workflow for the Williamson ether synthesis.

Ullmann_Condensation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine CuI, ligand, and K₂CO₃ in a Schlenk flask B Establish inert atmosphere (Ar or N₂) A->B C Add 3-hydroxybenzaldehyde, 1-chloro-4-iodobenzene, and solvent B->C D Heat to 120-150 °C for 12-24h C->D Vigorous stirring E Cool and quench with water D->E Reaction complete F Extract with ethyl acetate E->F G Wash with brine, dry over Na₂SO₄ F->G H Purify by column chromatography G->H I This compound H->I

Figure 2. Experimental workflow for the Ullmann condensation.

Conclusion

Both the Williamson ether synthesis and the Ullmann condensation are effective methods for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired reaction time, and scale of the synthesis. The Williamson ether synthesis is often simpler to perform as it does not require a metal catalyst. However, the Ullmann condensation can be a powerful alternative, especially when dealing with less reactive aryl halides. The protocols and data provided in this application note serve as a comprehensive guide for researchers in the synthesis of this important chemical intermediate.

Application Notes and Protocols for the Synthesis of 3-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of 3-(4-chlorophenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis is based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction for the formation of diaryl ethers. These notes offer insights into the reaction mechanism, key parameters, and expected outcomes, tailored for professionals in organic synthesis and drug discovery.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a fundamental method for the synthesis of diaryl ethers.[1] The reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1] While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have introduced the use of ligands and more efficient catalytic systems, allowing for milder reaction conditions and broader substrate scope.[2][3] The synthesis of this compound via this method presents a valuable route to a versatile building block in medicinal chemistry.

Reaction Principle

The synthesis of this compound through the Ullmann condensation involves the formation of a carbon-oxygen (C-O) bond between 3-hydroxybenzaldehyde and a 4-chlorophenyl halide. The generally accepted mechanism, while not fully elucidated for all substrate combinations, is believed to proceed through a Cu(I) catalytic cycle. The reaction is initiated by the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound using a modified Ullmann condensation. This protocol is based on established procedures for Ullmann diaryl ether synthesis and is adapted for the specific reactants. Optimization of reaction time, temperature, and catalyst/ligand loading may be necessary to achieve optimal yields.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), dried

  • Anhydrous, high-boiling point solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 equivalent), 1-chloro-4-iodobenzene (1.1 equivalents), Copper(I) iodide (0.1 equivalents), the selected ligand (0.2 equivalents), and dried potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to a temperature between 100-140°C with vigorous stirring. The optimal temperature will depend on the chosen solvent and the reactivity of the aryl halide.[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Data Presentation

Table 1: Reactants and Conditions for Ullmann Synthesis of this compound
Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)
3-Hydroxybenzaldehyde1-Chloro-4-iodobenzeneCuI1,10-PhenanthrolineK₂CO₃Toluene110
3-Hydroxybenzaldehyde1-Bromo-4-chlorobenzeneCu₂ON,N-DimethylglycineCs₂CO₃Dioxane100
3-Bromobenzaldehyde4-ChlorophenolCuI(PPh₃)₃TriphenylphosphineK₂CO₃Xylene140
Table 2: Expected Yields and Spectroscopic Data for this compound
EntryAryl HalidePhenolExpected Yield (%)Reference for Yield
11-Iodo-4-chlorobenzene3-Hydroxybenzaldehyde70-85[2]
21-Bromo-4-chlorobenzene3-Hydroxybenzaldehyde60-75[4]
33-Bromobenzaldehyde4-Chlorophenol50-65[4]

Spectroscopic Data for this compound:

Data TypeValues
¹H NMR (CDCl₃)δ 9.98 (s, 1H, CHO), 7.75-7.72 (m, 1H, Ar-H), 7.55-7.50 (m, 2H, Ar-H), 7.38-7.34 (m, 2H, Ar-H), 7.23-7.20 (m, 1H, Ar-H), 7.05-7.01 (m, 2H, Ar-H)
¹³C NMR (CDCl₃)δ 191.6, 157.9, 155.8, 137.3, 130.3, 130.1, 125.4, 123.9, 120.9, 119.1
Molecular Weight 232.66 g/mol
CAS Number 69770-20-3

Note: NMR data is representative and may vary slightly based on solvent and instrument.

Mandatory Visualization

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants 3-Hydroxybenzaldehyde 1-Chloro-4-iodobenzene Mixing Combine reactants, catalyst, base, solvent Reactants->Mixing Catalyst_System CuI & Ligand Catalyst_System->Mixing Base_Solvent K2CO3 & Toluene Base_Solvent->Mixing Inert_Atmosphere Evacuate & backfill with Argon/Nitrogen Mixing->Inert_Atmosphere Heating Heat to 100-140°C with stirring Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute & filter through Celite Cooling->Filtration Extraction Wash with H2O & Brine Filtration->Extraction Drying_Concentration Dry (Na2SO4) & concentrate Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product 3-(4-Chlorophenoxy) benzaldehyde Purification->Final_Product

Caption: Experimental workflow for the Ullmann synthesis.

Ullmann_Mechanism Start CuI_Catalyst Cu(I) Catalyst Start->CuI_Catalyst Copper_Phenoxide Ar'-OCu(I) (Copper Phenoxide) CuI_Catalyst->Copper_Phenoxide Phenol Ar'-OH (3-Hydroxybenzaldehyde) Phenol->Copper_Phenoxide Base Base (e.g., K2CO3) Base->Copper_Phenoxide Oxidative_Addition Oxidative Addition Copper_Phenoxide->Oxidative_Addition Aryl_Halide Ar-X (1-Chloro-4-iodobenzene) Aryl_Halide->Oxidative_Addition CuIII_Intermediate Ar'-OCu(III)-Ar (Intermediate) Oxidative_Addition->CuIII_Intermediate Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI_Catalyst Catalyst Regeneration Diaryl_Ether Ar-O-Ar' (Final Product) Reductive_Elimination->Diaryl_Ether

References

Application Notes and Protocols for Buchwald-Hartwig Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been effectively adapted for the synthesis of diaryl ethers through C-O bond formation. This method presents a significant advancement over traditional techniques like the Ullmann condensation, which often necessitate harsh reaction conditions.[1][2] The milder conditions, broader substrate scope, and greater functional group tolerance of the Buchwald-Hartwig reaction make it an invaluable tool in medicinal chemistry and drug development, where the diaryl ether motif is a prevalent structural feature in numerous biologically active compounds.[1][2]

Reaction Principle and Mechanism

The synthesis of diaryl ethers via the Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a phenol in the presence of a base.[1] The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[1]

  • Ligand Exchange/Base-Mediated Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center. A base then facilitates the deprotonation of the hydroxyl group to form a phenoxide, which subsequently displaces the halide anion.[1]

  • Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Buchwald_Hartwig_Diaryl_Ether_Synthesis cluster_cycle Catalytic Cycle pd0 Pd(0)L Active Catalyst pdiix L-Pd(II)-X      |     Ar pd0->pdiix Oxidative Addition (Ar-X) pdiioar L-Pd(II)-OAr'      |     Ar pdiix->pdiioar Ligand Exchange (Ar'-OH, Base) pdiioar->pd0 Reductive Elimination out out

Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Key Reaction Components and Optimization

The success of the Buchwald-Hartwig diaryl ether synthesis is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.

ComponentCommon ExamplesKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-formed Palladium Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common and effective.[1] Pre-formed precatalysts can be more air-stable and simplify reaction setup.[1]
Ligands Biaryl Phosphines: XPhos, JohnPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands are highly effective for a broad range of substrates, including challenging aryl chlorides.[2][3]
Base Alkoxides: NaOtBu, KOtBuPhosphates: K₃PO₄, Cs₂CO₃A stoichiometric amount of a strong, non-nucleophilic base is typically required to deprotonate the phenol.[1][2] The choice of base can influence the reaction rate and substrate compatibility.[1]
Solvent Aromatic: Toluene, XyleneEthers: Dioxane, THFAnhydrous, aprotic solvents are generally used to prevent catalyst deactivation.[1][4] Toluene and dioxane are commonly used.[1][2]
Temperature 80-120 °CTypical reaction temperatures are between 80-110 °C.[2][4] Optimization may be required for specific substrates.

Experimental Protocols

The following are generalized protocols. Optimization of reaction conditions is often necessary for specific substrate combinations.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.[1]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Phenol (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

    • Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum

  • Procedure:

    • To the reaction tube, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Seal the tube with the screw cap.

    • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

    • Add anhydrous toluene via syringe.

    • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water (10 mL).[1]

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.[1]

Protocol 2: Procedure Using a Palladium Precatalyst

  • Materials:

    • Aryl chloride (1.0 mmol, 1.0 equiv)

    • Phenol (1.2 mmol, 1.2 equiv)

    • XPhos Pd G3 (0.02 mmol, 2 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Anhydrous dioxane (5 mL)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • In a nitrogen-filled glovebox, add the aryl chloride, phenol, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.[1]

    • Follow steps 6-12 from Protocol 1 for reaction monitoring, workup, and purification.[1]

Experimental_Workflow start Start reagents Combine Aryl Halide, Phenol, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Diaryl Ether purify->product

General experimental workflow for diaryl ether synthesis.

Substrate Scope and Representative Data

The Buchwald-Hartwig diaryl ether synthesis is compatible with a wide range of functional groups on both the aryl halide and the phenol. Electron-donating and electron-withdrawing groups are generally well-tolerated.[1]

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenolPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001892
24-Chloroanisole4-MethoxyphenolXPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1101688
33-BromopyridinePhenol[(cinnamyl)PdCl]₂ (0.5)L8 (1.5)K₃PO₄ (1.5)Toluene/DME801669[5]
41-Bromo-4-nitrobenzeneo-cresolPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Toluene1102095
52-Bromobenzonitrile3,5-DimethylphenolPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1002485

Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions and scale.[1]

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of an anhydrous solvent and proper inert atmosphere techniques to prevent catalyst deactivation. Consider using a more robust precatalyst.

    • Insufficient Base Strength: The pKa of the phenol may require a stronger base for efficient deprotonation.

    • Steric Hindrance: Highly substituted aryl halides or phenols may require higher temperatures, longer reaction times, or more sterically demanding ligands.

  • Side Reactions:

    • Homocoupling: Homocoupling of the aryl halide can be a competing reaction.[1] Optimizing the catalyst-to-ligand ratio may mitigate this.

    • Hydrodehalogenation: The presence of water or other protic sources can lead to the reduction of the aryl halide. Ensure all reagents and solvents are anhydrous.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them in a well-ventilated fume hood or a glovebox.

  • Strong bases such as NaOtBu are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the catalyst and reagents.

References

Application Notes and Protocols: The Utility of 3-(4-Chlorophenoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional building block in medicinal chemistry, primarily serving as a key intermediate for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. Its diaryl ether scaffold is a common feature in various pharmacologically active molecules. This document provides detailed application notes on its use in synthesizing chalcones and Schiff bases, classes of compounds extensively studied for their anticancer and antitubercular activities. Comprehensive experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data for representative compounds and workflow visualizations to guide laboratory research.

Introduction

The 3-(4-chlorophenoxy)phenyl moiety is a privileged scaffold in drug discovery. The ether linkage provides conformational flexibility while the aromatic rings offer sites for functionalization to modulate pharmacokinetic and pharmacodynamic properties. The benzaldehyde functional group is a versatile handle for a variety of chemical transformations, most notably condensation reactions to form chalcones and Schiff bases. These derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. This document focuses on the practical application of this compound as a precursor for generating potential therapeutic agents.

Application 1: Synthesis of Anticancer Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[1] The α,β-unsaturated ketone system in the chalcone backbone is a key pharmacophore responsible for much of their biological activity, often acting as a Michael acceptor for biological nucleophiles like cysteine residues in enzymes.[2] Derivatives of this compound are used to create chalcones with potential cytotoxic activity against various cancer cell lines.

Experimental Protocol: Synthesis of a Representative Chalcone

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Hydrochloric Acid (HCl), dilute

  • Mortar and Pestle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a clean mortar, take equimolar quantities of this compound (1 mmol) and 4'-hydroxyacetophenone (1 mmol).[2]

  • Add a pellet of sodium hydroxide (or an equivalent amount of 10% NaOH solution).[3]

  • Grind the mixture mechanically with a pestle at room temperature for approximately 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • Alternatively, dissolve the aldehyde (1 mmol) and acetophenone (1 mmol) in 15-20 mL of 95% ethanol in a round-bottom flask.

  • To this solution, add 10 mL of a 10% aqueous NaOH solution and stir the mixture at room temperature for 12-16 hours.[4]

  • After completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

  • Filter the solid product using a Buchner funnel, wash thoroughly with cold water to remove excess base, and dry the crude product.

  • Recrystallize the crude chalcone from hot ethanol to obtain the pure compound.[3]

  • Characterize the final product using techniques such as Melting Point, IR, and ¹H-NMR spectroscopy.

Visualization: Chalcone Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification A This compound C Mix Reactants in Solvent (e.g., Ethanol) A->C B Substituted Acetophenone (e.g., 4'-Hydroxyacetophenone) B->C D Add Base Catalyst (e.g., aq. NaOH) C->D E Stir at Room Temperature (Monitor by TLC) D->E F Pour into Ice Water & Acidify (HCl) E->F G Filter Precipitate F->G H Wash with Water G->H I Recrystallize from Ethanol H->I J Pure Chalcone Derivative I->J

Caption: General workflow for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)[6]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Synthesized Chalcone derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare stock solutions of the chalcone in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the chalcone dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest chalcone concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the MTT solution. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: MTT Assay Workflow

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Chalcone (Various Concentrations) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Remove Medium, Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 Value H->I

Caption: Step-by-step workflow for determining the cytotoxicity of a compound using the MTT assay.

Quantitative Data: Anticancer Activity of Related Chalcones
Compound StructureCell LineIC₅₀ (µM)Reference
(E)-1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneMCF-7 (Breast)12.5[6]
(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneA549 (Lung)15.2[6]
(E)-1-phenyl-3-(4-chlorophenyl)prop-2-en-1-onePC3 (Prostate)18.7[6]
2-(benzyloxy)-5-chlorobenzaldehyde derivativeHL-60 (Leukemia)1-10[9]

Application 2: Synthesis of Antitubercular Schiff Bases

Schiff bases, formed by the reaction of a primary amine with an aldehyde, are another important class of compounds in medicinal chemistry. The resulting imine or azomethine group (-C=N-) is a crucial pharmacophore. Schiff bases derived from this compound and various amine-containing moieties (e.g., isoniazid, thiazoles) have been investigated for their activity against Mycobacterium tuberculosis.[10][11]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and isoniazid (Isonicotinic acid hydrazide, INH), a first-line antitubercular drug.

Materials:

  • This compound

  • Isoniazid (INH)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of isoniazid (1 mmol) in 20 mL of ethanol, warming gently if necessary.

  • Add the isoniazid solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry it to obtain the pure Schiff base.

  • Characterize the product using appropriate analytical techniques.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis. The blue indicator, Alamar Blue, turns pink in the presence of viable, metabolically active bacteria.[11]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Sterile 96-well microplates

  • Synthesized Schiff base compound

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • DMSO

Procedure:

  • Compound Preparation: Prepare a stock solution of the Schiff base in DMSO. Make serial dilutions in Middlebrook 7H9 broth to obtain the desired test concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 to prepare the final inoculum.

  • Assay Setup: Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation. Add 100 µL of the compound dilutions to the remaining wells. Include wells for a drug-free control (inoculum only) and a sterile control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each test well.

  • Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Reading Results: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

Conclusion

This compound stands out as a valuable and versatile starting material for the synthesis of pharmacologically relevant molecules. The straightforward synthesis of chalcones and Schiff bases, coupled with their significant potential as anticancer and antitubercular agents, makes this aldehyde an important tool for drug discovery and development. The protocols and data presented herein provide a foundational guide for researchers to explore the medicinal chemistry applications of its derivatives.

References

Application Notes and Protocols: Biological Activity of 3-(4-Chlorophenoxy)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-(4-chlorophenoxy)benzaldehyde and its analogs, with a focus on their potential as anticancer agents and enzyme inhibitors. This document includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells

Compound IDStructureIC50 (µM)[1]
1 2-(Benzyloxy)benzaldehyde>10
2 2-(Benzyloxy)-4-methoxybenzaldehyde>10
3 2-(Benzyloxy)-5-methoxybenzaldehyde>10
4 2-(Benzyloxy)-5-chlorobenzaldehyde>10
5 2-[(3-Methoxybenzyl)oxy]benzaldehyde1-10 (Most Potent)
6 2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10
7 2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10

Table 2: Anticancer Activity of Chalcone Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)[2]
8 3,3',4,4',5'-PentamethoxychalconeHep G2>20
9 4-Hydroxy-3,3',4',5'-tetramethoxychalconeHep G2>100
10 3,3',4',5'-TetramethoxychalconeHep G21.8
11 3,3',4',5'-TetramethoxychalconeColon 2052.2

Experimental Protocols

Synthesis of Benzaldehyde Analogs

A general method for the synthesis of benzyloxybenzaldehyde derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with a substituted benzyl halide in the presence of a base.

Protocol: Synthesis of 2-[(4-Chlorobenzyl)oxy]benzaldehyde

  • Dissolve 2-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add a base, for instance, anhydrous potassium carbonate (1.5 equivalents).

  • To this mixture, add 4-chlorobenzyl chloride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 2-[(4-chlorobenzyl)oxy]benzaldehyde.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assays

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HL-60, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Protocol: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

  • Reagents:

    • Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer, pH 6.8).

    • L-DOPA solution (2.5 mM in phosphate buffer).

    • Test compound dissolved in DMSO.

    • Phosphate buffer (50 mM, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the test compound solution at various concentrations.

    • Add 80 µL of phosphate buffer and 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of tyrosinase activity and determine the IC50 value of the test compound. Kojic acid can be used as a positive control.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis

Several benzaldehyde analogs have been shown to induce apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway is a common mechanism.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Benzaldehyde_Analog This compound Analog Bax Bax activation Benzaldehyde_Analog->Bax Bcl2 Bcl-2 inhibition Benzaldehyde_Analog->Bcl2 Mito Mitochondrion Bax->Mito pro-apoptotic Bcl2->Mito anti-apoptotic CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzaldehyde analogs.

Cell Cycle Arrest at G2/M Phase

Certain benzaldehyde derivatives can halt the cell cycle at the G2/M transition, preventing cancer cells from dividing.[1] This is often achieved by modulating the levels of key cell cycle regulatory proteins.

cell_cycle_arrest Benzaldehyde_Analog This compound Analog p53 p53 activation Benzaldehyde_Analog->p53 p21 p21 expression p53->p21 CyclinB1_CDK1 Cyclin B1/CDK1 complex p21->CyclinB1_CDK1 inhibition Arrest G2/M Arrest p21->Arrest M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase promotes CyclinB1_CDK1->Arrest G2_Phase G2 Phase G2_Phase->M_Phase progression

Caption: G2/M cell cycle arrest mechanism by benzaldehyde analogs.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of novel this compound analogs.

experimental_workflow Synthesis Synthesis of Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Hit_Identification Hit Identification (IC50 determination) Cytotoxicity->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_Study->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for anticancer screening of benzaldehyde analogs.

References

Application Notes and Protocols: 3-(4-Chlorophenoxy)benzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial starting material in the synthesis of a diverse array of organic molecules. Its structure, featuring a reactive aldehyde group and a stable chlorophenoxy moiety, makes it an attractive building block for the development of novel compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of compounds: chalcones and Schiff bases. These derivatives are of particular interest in medicinal chemistry and drug discovery due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Appearance Clear, slightly yellow liquid
Boiling Point 125 °C at 0.1 mmHg
Density 1.213 g/mL at 25 °C
Refractive Index n20/D 1.608
CAS Number 69770-20-3

Application 1: Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors to flavonoids and isoflavonoids. They are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.

General Reaction Scheme:

G cluster_0 Claisen-Schmidt Condensation reactant1 This compound plus + reactant1->plus reactant2 Acetophenone Derivative (R'-C₆H₄-COCH₃) arrow NaOH or KOH Ethanol, rt reactant2->arrow plus->reactant2 product Chalcone Derivative arrow->product

Caption: General scheme for chalcone synthesis.

Experimental Protocol: Synthesis of a 3-(4-Chlorophenoxy)phenyl Chalcone Derivative

This protocol is adapted from established Claisen-Schmidt condensation procedures for synthesizing chalcones.[1][2]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4-Hydroxyacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of the chosen acetophenone derivative in 20 mL of rectified spirit.

  • Equip the flask with a magnetic stirrer and begin stirring the solution at room temperature.

  • Prepare a 10% aqueous solution of NaOH (1g in 10 mL of H₂O). Add this solution dropwise to the reaction mixture over a period of 30 minutes. The solution will become turbid.

  • Maintain the reaction temperature between 20-25 °C using a cool water bath.

  • Continue vigorous stirring for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction mixture with 0.1-0.2 N HCl, which will cause the chalcone to precipitate.

  • Filter the crude product using a Büchner funnel, wash with cold distilled water to remove any inorganic impurities, and air-dry.

  • Recrystallize the crude chalcone from rectified spirit to obtain the pure product.

Representative Data for Structurally Similar Chalcones

The following table summarizes data for chalcones synthesized from structurally similar benzaldehydes, providing an expected range for yields and physical properties.

Chalcone DerivativeMolecular FormulaYield (%)Melting Point (°C)Spectroscopic Data Highlights
3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂Not Specified190IR (cm⁻¹): 1682 (C=O), 1591 (C=C), 2982 (OH). MS (m/z): 259 (M+2).[3]
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one C₁₅H₁₁ClO71.5Not SpecifiedIR (cm⁻¹): 1640 (C=O), 1599, 1528 (C=C).

Application 2: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with immense importance in medicinal chemistry. They are synthesized through the condensation of a primary amine with a carbonyl compound. Derivatives of this compound can be readily converted into Schiff bases, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[4][5]

General Reaction Scheme:

G cluster_1 Schiff Base Formation reactant1 This compound plus + reactant1->plus reactant2 Primary Amine (R-NH₂) arrow Ethanol Reflux reactant2->arrow plus->reactant2 product Schiff Base Derivative arrow->product water - H₂O product->water

Caption: General scheme for Schiff base synthesis.

Experimental Protocol: Synthesis of a this compound Schiff Base

This is a general protocol that can be adapted for various primary amines.[6]

Materials:

  • This compound

  • Primary Amine (e.g., Aniline, p-aminophenol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 0.01 mol of this compound in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.01 mol of the primary amine in 20 mL of ethanol.

  • Add the amine solution to the benzaldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Representative Data for Structurally Similar Schiff Bases

The table below provides data for Schiff bases synthesized from similar aromatic aldehydes.

Schiff Base DerivativeMolecular FormulaYield (%)Melting Point (°C)Spectroscopic Data Highlights
Schiff base from p-aminophenol and benzaldehyde C₁₃H₁₁NO98.28178-187Not Specified[5]
Schiff base from p-aminophenol and anisaldehyde C₁₄H₁₃NO₂95.7183-191Not Specified[5]
Schiff base from 2-chlorobenzaldehyde and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine C₂₈H₂₂Cl₂N₂Not SpecifiedNot Specified¹H NMR (ppm): 6.863–8.412 (aromatic protons). ¹³C NMR (ppm): 155.01 (C=N).[7]

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly chalcones, have shown promising anticancer activity. Studies on structurally related benzaldehyde derivatives have indicated that these compounds can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.[8][9] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the key executioners of apoptosis.

Apoptosis Induction Pathway by a Chalcone Derivative

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by a chalcone derived from a substituted benzaldehyde in a cancer cell.

Apoptosis_Pathway Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ROS->MMP Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a chalcone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a straightforward entry into the synthesis of biologically active chalcones and Schiff bases. The protocols outlined in this document, along with the representative data, offer a solid foundation for researchers and scientists in the field of medicinal chemistry and drug development to explore the potential of this compound in creating novel therapeutic agents. The demonstrated anticancer activity of related compounds, through mechanisms such as the induction of apoptosis, highlights the promising future for derivatives of this compound in the development of new and effective cancer treatments.

References

Application of 3-(4-Chlorophenoxy)benzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Chlorophenoxy)benzaldehyde is a substituted aromatic aldehyde that has garnered attention in agrochemical research primarily as a key intermediate in the synthesis of potent insecticides. Its structural scaffold, the 3-phenoxybenzaldehyde moiety, is a cornerstone in the development of synthetic pyrethroids, a major class of insecticides widely used in crop protection and public health. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the agrochemical applications of this compound and its derivatives.

Agrochemical Applications

The principal application of this compound in the agrochemical sector is as a precursor for the synthesis of pyrethroid insecticides. The related compound, 3-phenoxybenzaldehyde, is a well-established building block for numerous commercially successful insecticides, including permethrin, cypermethrin, and deltamethrin. The introduction of a chlorine atom on the phenoxy ring, as in this compound, is a common strategy in agrochemical design to modulate the biological activity, metabolic stability, and spectrum of the final insecticidal product.

Derivatives of this compound have also been investigated for other agrochemical activities, including fungicidal and herbicidal properties. For instance, benzoylhydrazone derivatives of structurally similar substituted 3-phenoxybenzaldehydes have demonstrated notable fungicidal and moderate herbicidal activity.

Insecticidal Activity

The insecticidal action of pyrethroids derived from 3-phenoxybenzaldehyde and its analogs is primarily through the disruption of the nervous system of insects. These compounds act as modulators of voltage-gated sodium channels, prolonging their open state and causing hyperexcitation of the nerve cells, leading to paralysis and death of the insect.

While quantitative data for the direct insecticidal activity of this compound is not extensively published, a patent (EP 0415568 A2) discloses a derivative, 1,1,1-trifluoro-2-(4-ethoxyphenyl)-3-[3-(4-chlorophenoxy)benzyloxy]propane, as an active insecticidal agent, highlighting the potential of this chemical scaffold.

Fungicidal and Herbicidal Activities

Research into derivatives of substituted 3-phenoxybenzaldehydes has revealed potential fungicidal and herbicidal activities. A study on 3-(2-chloro-4-trifluoromethyl)phenoxy benzoylhydrazones, which are synthesized from a related benzaldehyde, reported significant inhibitory effects against various plant pathogenic fungi and moderate root growth inhibition in certain weeds. This suggests that derivatization of the aldehyde group of this compound could yield compounds with fungicidal or herbicidal properties.

Quantitative Data Summary

Specific quantitative bioactivity data for this compound is limited in publicly available literature. The following table summarizes representative data for structurally related compounds to provide a reference for potential activity.

Compound ClassTarget Organism/AssayActivity MetricValue
3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazone DerivativesRhizoctonia solani (Fungus)InhibitionGood at 50 mg/L
3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazone DerivativesBotrytis cinereapers (Fungus)InhibitionGood at 50 mg/L
3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazone DerivativesRape and Barnyard Grass (Weeds)Root InhibitionModerate at 100 mg/L

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the Ullmann condensation reaction between 3-bromobenzaldehyde and 4-chlorophenol in the presence of a copper catalyst and a base.

Materials:

  • 3-Bromobenzaldehyde

  • 4-Chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1 equivalent), 4-chlorophenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add DMF as the solvent and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 120-130 °C and reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol for Insecticidal Bioassay (Topical Application)

This protocol is a representative method for evaluating the insecticidal activity of a test compound against a common pest, such as the housefly (Musca domestica).

Materials:

  • Test compound (this compound or its derivative)

  • Acetone (analytical grade)

  • Adult houseflies (3-5 days old)

  • Microsyringe or micro-applicator

  • Cages for holding treated insects

  • Sugar water solution (10%) for feeding

Procedure:

  • Prepare a series of dilutions of the test compound in acetone (e.g., 10, 1, 0.1, 0.01 µg/µL).

  • Anesthetize the houseflies lightly with carbon dioxide.

  • Using a microsyringe, apply 1 µL of the test solution to the dorsal thorax of each fly. A control group should be treated with acetone only.

  • Place the treated flies in holding cages with access to sugar water. Use at least 25 flies per concentration and replicate each treatment three times.

  • Maintain the flies at 25 ± 2 °C and 60 ± 5% relative humidity.

  • Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move are considered dead.

  • Calculate the lethal concentration 50 (LC₅₀) or lethal dose 50 (LD₅₀) using probit analysis.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromobenzaldehyde E Reaction in DMF (120-130 °C, 12-24h) A->E B 4-Chlorophenol B->E C K₂CO₃ (Base) C->E D CuI (Catalyst) D->E F Extraction with Toluene E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J Insecticidal_Bioassay_Workflow A Prepare Test Compound Dilutions in Acetone C Topical Application of 1 µL Solution to Dorsal Thorax A->C B Anesthetize Houseflies (Musca domestica) B->C D Incubate Treated Flies (25°C, 60% RH) with Food Source C->D E Record Mortality at 24h and 48h D->E F Data Analysis (Probit Analysis) Calculate LC₅₀/LD₅₀ E->F Signaling_Pathway cluster_pyrethroid Pyrethroid Action cluster_neuron Insect Neuron cluster_effect Physiological Effect Pyrethroid Pyrethroid Derivative NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to and modifies channel gating Hyperexcitation Hyperexcitation NaChannel->Hyperexcitation Prolonged Na⁺ influx Membrane Neuronal Membrane Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Application Notes and Protocols: Synthesis of Novel Heterocycles from 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-(4-chlorophenoxy)benzaldehyde as a key starting material. The methodologies outlined are based on established synthetic transformations, primarily focusing on the synthesis of chalcone intermediates followed by cyclization to yield various heterocyclic scaffolds, such as pyrazoles and pyrimidines. These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3]

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules.[1] The synthesis of novel heterocyclic derivatives is a cornerstone of drug discovery, enabling the exploration of new chemical space and the development of potent therapeutic agents.[1] this compound is a versatile building block, incorporating a diaryl ether linkage that can impart unique conformational properties and biological activities to the target molecules.

A common and effective strategy for synthesizing nitrogen-containing heterocycles is through the cyclization of chalcone intermediates.[4] Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[5][6][7][8] The resulting α,β-unsaturated ketone system in the chalcone is an excellent Michael acceptor, making it susceptible to reactions with various nucleophiles to form a diverse array of heterocyclic rings.[9][10]

This application note details the proposed synthetic pathways from this compound to pyrazole and pyrimidine derivatives, providing generalized protocols that can be adapted by researchers.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process. The first step is the synthesis of a chalcone intermediate bearing the 3-(4-chlorophenoxy)phenyl moiety. The second step is the cyclization of this chalcone with appropriate reagents to yield the desired heterocyclic core.

Synthesis_Workflow A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Intermediate (1-(Aryl)-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-one) C->D G Cyclization D->G E Hydrazine Hydrate / Substituted Hydrazine E->G F Urea / Guanidine / Thiourea F->G H Pyrazole Derivatives G->H Path A I Pyrimidine Derivatives G->I Path B

Caption: General workflow for the synthesis of pyrazole and pyrimidine derivatives.

Part 1: Synthesis of Chalcone Intermediate

Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[5][6][7]

Experimental Protocol: General Procedure for Chalcone Synthesis
  • Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Reaction Initiation: While stirring vigorously at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) dropwise to the mixture. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[7]

  • Reaction Monitoring: Continue stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][7]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.[7][11]

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[5][7][11]

Representative Data for Chalcone Synthesis
Chalcone DerivativeKetone Starting MaterialYield (%)Melting Point (°C)
1-Phenyl-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-oneAcetophenone65-85To be determined
1-(4-Methoxyphenyl)-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-one4-Methoxyacetophenone70-90To be determined
1-(4-Nitrophenyl)-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-one4-Nitroacetophenone60-80To be determined
1-(4-Bromophenyl)-3-(3-(4-chlorophenoxy)phenyl)prop-2-en-1-one4-Bromoacetophenone65-85To be determined
Note: Yields are estimated based on similar reactions reported in the literature.[5]

Part 2: Synthesis of Novel Heterocycles from Chalcones

The synthesized chalcone intermediate serves as a versatile precursor for various heterocyclic systems.

A. Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They can be synthesized by the reaction of chalcones with hydrazine or its derivatives.[10][12]

Pyrazole_Synthesis Chalcone Chalcone Intermediate Reflux Reflux Chalcone->Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Reflux Solvent Ethanol / Acetic Acid Solvent->Reflux Pyrazoline Pyrazoline Intermediate Reflux->Pyrazoline Oxidation Spontaneous or Induced Oxidation Pyrazoline->Oxidation Pyrazole Pyrazole Derivative Oxidation->Pyrazole

Caption: Reaction pathway for the synthesis of pyrazoles from chalcones.

  • Reaction Setup: Dissolve the chalcone intermediate (1 equivalent) in ethanol or glacial acetic acid in a round-bottomed flask.

  • Reagent Addition: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution.[12]

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours.[12]

  • Monitoring: Monitor the reaction progress using TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the pyrazole derivative.[12]

B. Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. They can be synthesized from chalcones by reaction with urea, thiourea, or guanidine in the presence of a base.[9][11][13]

Pyrimidine_Synthesis Chalcone Chalcone Intermediate Reflux Reflux Chalcone->Reflux Reagent Urea / Guanidine / Thiourea Reagent->Reflux Base KOH / NaOH Base->Reflux Solvent Ethanol Solvent->Reflux Workup Cool, Pour into Ice, Neutralize with Acid Reflux->Workup Pyrimidine Pyrimidine Derivative Workup->Pyrimidine

Caption: Reaction pathway for the synthesis of pyrimidines from chalcones.

  • Reaction Mixture: In a round-bottomed flask, mix the chalcone intermediate (1 equivalent) and urea, guanidine hydrochloride, or thiourea (1-1.2 equivalents) in ethanol.[11]

  • Base Addition: Add an ethanolic or aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.[11]

  • Reaction Conditions: Reflux the mixture for 6-12 hours.

  • Monitoring: Track the reaction's progress via TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., acetic acid or HCl).[11]

  • Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.

Biological Significance and Potential Applications

Heterocyclic compounds derived from chalcones are known to exhibit a wide range of biological activities. The novel pyrazole and pyrimidine derivatives synthesized from this compound are expected to be promising candidates for drug discovery programs.

  • Pyrazole Derivatives: Often exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, and anticancer properties.[10][14]

  • Pyrimidine Derivatives: Are core structures in many biologically important molecules, including nucleic acids, and their synthetic analogues have shown antibacterial, antifungal, antitubercular, and cytotoxic activities.[9][13]

The presence of the 4-chlorophenoxy moiety may enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved pharmacokinetic profiles. Further screening of these novel heterocycles against various biological targets is highly encouraged.

Data Summary

Table 1: Physicochemical and Spectroscopic Data for Representative Heterocycles (Hypothetical)
Compound IDHeterocyclic CoreMolecular FormulaMolecular WeightYield (%)1H NMR (δ, ppm) Highlights
PZ-1 PyrazoleC22H15ClN2O358.8360-75Signals corresponding to pyrazole ring proton, aromatic protons from the 3-(4-chlorophenoxy)phenyl and phenyl substituents.
PYR-1 PyrimidineC22H15ClN2O358.8355-70Signals corresponding to pyrimidine ring proton, aromatic protons from the 3-(4-chlorophenoxy)phenyl and phenyl substituents, and a signal for the NH2 group if synthesized with guanidine.

Note: The data presented in this table is hypothetical and serves as an example of how experimental results should be tabulated. Actual values must be determined experimentally.

References

Application Notes and Protocols: Knoevenagel Condensation with 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a wide array of compounds, including fine chemicals, polymers, and key intermediates for pharmaceuticals.[2] The products of Knoevenagel condensation, particularly those derived from substituted benzaldehydes, are of significant interest in drug development due to their diverse biological activities, including antimicrobial and cytotoxic properties.[3][4]

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3-(4-Chlorophenoxy)benzaldehyde with various active methylene compounds. This compound serves as a valuable substrate, combining the structural features of a substituted benzaldehyde with a phenoxy ether linkage, a common motif in medicinal chemistry.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl group of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. When a secondary amine like piperidine is used as a catalyst, the reaction can also proceed through an iminium ion intermediate, which is more electrophilic than the aldehyde itself.[5][6]

Knoevenagel_Workflow General Workflow for Synthesis and Application cluster_synthesis Synthesis cluster_application Application Reactants This compound + Active Methylene Compound Reaction Knoevenagel Condensation (Various Protocols) Reactants->Reaction Purification Purification (Filtration/Recrystallization) Reaction->Purification Product Substituted Styryl Derivative Purification->Product Screening Biological Screening (Antimicrobial, Cytotoxic Assays) Product->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: General workflow from synthesis to application.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Knoevenagel condensation of various aromatic aldehydes with common active methylene compounds. This data, derived from analogous reactions, provides a reference for the expected outcomes when using this compound as the substrate.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2 h~95[7]
Ammonium AcetateSolvent-free (MW)160-320W30-60 sec81-99[8]
UreaSolvent-free (MW)180-800W1-5 minGood[9]
DBU/WaterWaterRoom Temp.30 min95[10]
None (Catalyst-free)WaterRoom Temp.20 min - 18 hHigh[11]
Cetyltrimethylammonium BromideWaterRoom Temp.1.5 hHigh[12]

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux2 hModerate to Good[13]
Ammonium AcetateSolvent-free (MW)300W50-120 secHigh[14]
DBU/WaterWaterRoom Temp.~2 h95[10]
Diisopropylethylammonium AcetateMDC40-45-91-96[15]
Cetyltrimethylammonium BromideWaterRoom Temp.12 hHigh[12]

Table 3: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

CatalystSolventTemperature (°C)TimeYield (%)Reference
Piperidine/Acetic AcidBenzeneReflux-89-91[16]
DBU/WaterWaterRoom Temp.>2 hModerate[10]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation that can be adapted for this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and highly effective method for the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.1 eq).

  • Add ethanol as the solvent, in a sufficient amount to dissolve the reactants.

  • Add a catalytic amount of piperidine to the mixture.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This "green chemistry" approach significantly reduces reaction times and eliminates the need for organic solvents.[8][14]

Materials:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ammonium Acetate or Urea (catalytic amount, ~10 mol%)

  • Pyrex glass beaker

  • Microwave oven

Procedure:

  • In a Pyrex glass beaker, thoroughly mix this compound (1.0 eq), the active methylene compound (1.0 eq), and a catalytic amount of ammonium acetate or urea.[9][14]

  • Place the beaker in a microwave oven and irradiate at a suitable power (e.g., 180-800W) for a short duration (e.g., 1-5 minutes).[9]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool.

  • Wash the solid reaction mixture with water to remove the catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane).

Protocol 3: Catalyst-Free Condensation in Water

This environmentally benign protocol avoids the use of both organic solvents and catalysts.[11]

Materials:

  • This compound (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile) (1.0 eq)

  • Deionized water

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 eq) and the active methylene compound (1.0 eq).

  • Add deionized water to the vial.

  • Seal the vial and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from minutes to several hours.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

Experimental_Protocols Experimental Protocol Decision Tree Start Choose Protocol Classic Classic Method Start->Classic High Yield & Established Method Green Green Chemistry Start->Green Environmentally Friendly Protocol1 Protocol 1: Piperidine in Ethanol Classic->Protocol1 Protocol2 Protocol 2: Microwave-Assisted Green->Protocol2 Rapid Reaction Protocol3 Protocol 3: Catalyst-Free in Water Green->Protocol3 Mildest Conditions

Caption: Decision tree for selecting an experimental protocol.

Applications in Drug Development

The styryl and cyanoacrylate moieties present in the Knoevenagel condensation products of this compound are important pharmacophores. Derivatives of benzylidenemalononitrile have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties.[3] The presence of the chlorophenoxy group may further enhance these activities.

Antimicrobial and Antifungal Potential

Substituted benzylidene derivatives are known to exhibit antimicrobial activity.[2] The products from the reaction of this compound with active methylene compounds like malononitrile and cyanoacetamide should be screened against a panel of pathogenic bacteria and fungi. For instance, various cyanoacrylate derivatives have shown efficacy against fungi such as Fusarium graminearum and Cytospora mandshurica.

Cytotoxic Activity

Styryl derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][17] The Knoevenagel adducts of this compound could be evaluated for their potential as anticancer agents. It is important to note that some benzaldehyde derivatives and their adducts can exhibit cytotoxicity, which warrants careful toxicological evaluation.[18]

The synthesized compounds can serve as scaffolds for the development of novel therapeutic agents. Further structural modifications can be performed to optimize their biological activity and pharmacokinetic properties.

References

Application Notes and Protocols for the Grignard Reaction with 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1] This protocol details the synthesis of a diarylmethanol by reacting 3-(4-Chlorophenoxy)benzaldehyde with a Grignard reagent. The resulting diarylmethanol scaffold is a common structural motif in various biologically active molecules and serves as a versatile intermediate in drug discovery.

The reaction proceeds in two main stages: the formation of the Grignard reagent from an aryl halide and magnesium metal, followed by the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of this compound.[2][3][4] Subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol product.[5]

Reaction Mechanism

The Grignard reaction with an aldehyde involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the aldehyde. The magnesium ion of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[4]

Caption: General mechanism of the Grignard reaction with an aldehyde.

Experimental Protocols

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Iodine crystal (optional, as an activator)[6]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[7][8]

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen or argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Protocol 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Glassware Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot under a stream of dry nitrogen or argon to prevent moisture from contaminating the reaction.[9]

  • Reaction Setup: Place magnesium turnings (1.2 eq) in the three-necked flask. Add a small crystal of iodine if the magnesium is not highly reactive.[6] Assemble the condenser and dropping funnel.

  • Initiation: Add a small portion of anhydrous diethyl ether or THF to the flask to cover the magnesium. Prepare a solution of the aryl halide (1.0 eq) in anhydrous ether/THF in the dropping funnel. Add a small amount of the aryl halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.[6]

  • Formation: Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.[9]

  • Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is used directly in the next step.

Protocol 2: Grignard Reaction with this compound

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a separate flame-dried flask.

  • Addition: Cool the prepared Grignard reagent solution to 0 °C using an ice bath. Slowly add the solution of this compound to the Grignard reagent dropwise via a syringe or dropping funnel.[10] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or cold, dilute sulfuric acid.[9][11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diarylmethanol.

Experimental Workflow

Grignard_Workflow cluster_reagent_prep Protocol 1: Grignard Reagent Preparation cluster_grignard_reaction Protocol 2: Grignard Reaction and Workup prep_glassware 1. Dry Glassware & Assemble add_mg 2. Add Mg Turnings prep_glassware->add_mg initiate 3. Initiate with Aryl Halide add_mg->initiate formation 4. Dropwise Addition of Aryl Halide initiate->formation complete_formation 5. Stir to Complete Formation formation->complete_formation addition 2. Add Aldehyde to Grignard Reagent at 0 °C complete_formation->addition Use Directly prep_aldehyde 1. Prepare Aldehyde Solution prep_aldehyde->addition reaction 3. Stir at Room Temperature addition->reaction quench 4. Quench with Sat. NH₄Cl reaction->quench extract 5. Extract with Ether quench->extract wash 6. Wash Organic Layers extract->wash dry_concentrate 7. Dry and Concentrate wash->dry_concentrate purify 8. Purify Product dry_concentrate->purify

Caption: Experimental workflow for the Grignard reaction.

Data Presentation

The following table provides a template for summarizing the quantitative data from the Grignard reaction with this compound.

EntryGrignard Reagent (Aryl-MgBr)Aryl Halide (eq)This compound (eq)SolventReaction Time (h)Yield (%)Purity (%)
1Phenylmagnesium Bromide1.21.0THF2--
24-Methylphenylmagnesium Bromide1.21.0THF2--
34-Methoxyphenylmagnesium Bromide1.21.0Diethyl Ether3--
42-Thienylmagnesium Bromide1.21.0THF2.5--

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[7][8] All reactions must be carried out under anhydrous conditions and under an inert atmosphere (nitrogen or argon).

  • Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Wittig Reaction Involving 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable in drug discovery and development for the synthesis of complex molecules with specific stereochemical requirements. One important application is the synthesis of stilbene derivatives, a class of compounds known for their diverse biological activities.

This document provides detailed application notes and a comprehensive protocol for the Wittig reaction of 3-(4-chlorophenoxy)benzaldehyde with benzyltriphenylphosphonium ylide to synthesize 1-(3-(4-chlorophenoxy)phenyl)-2-phenylethene (a substituted stilbene). This compound serves as a scaffold for the development of novel therapeutic agents. The protocol covers the preparation of the Wittig reagent, the olefination reaction, and the purification of the final product.

Reaction Scheme

The overall reaction is depicted below:

Step 1: Formation of the Phosphonium Salt

[Ph₃P⁺CH₂Ph]Cl⁻ + Base → Ph₃P=CHPh

Ph₃P=CHPh + this compound → 1-(3-(4-Chlorophenoxy)phenyl)-2-phenylethene + Ph₃PO

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Wittig_Workflow start Start ylide_prep Ylide Generation (Benzyltriphenylphosphonium chloride + NaH in THF) start->ylide_prep reaction Wittig Reaction (Add this compound) ylide_prep->reaction quench Quenching (Saturated aq. NH₄Cl) reaction->quench extraction Extraction (DCM) quench->extraction wash Washing (Water and Brine) extraction->wash dry Drying and Concentration (MgSO₄, Rotary Evaporation) wash->dry purify Purification (Silica Gel Column Chromatography) dry->purify product Pure Product (1-(3-(4-Chlorophenoxy)phenyl)-2-phenylethene) purify->product end End product->end

Caption: Experimental workflow for the synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(4-Chlorophenoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 3-hydroxybenzaldehyde with a 4-chlorophenyl halide, typically 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene, in the presence of a base.

Q2: What are the typical starting materials for the Ullmann synthesis of this compound?

A2: The typical starting materials are 3-hydroxybenzaldehyde and an activated 4-chlorophenyl halide. While 1-chloro-4-iodobenzene is a common choice due to the higher reactivity of the carbon-iodine bond, 1-bromo-4-chlorobenzene can also be used. The other key reagents are a copper catalyst, a ligand, a base, and a suitable solvent.

Q3: What is the role of the ligand in the Ullmann condensation?

A3: Ligands play a crucial role in modern Ullmann condensations by stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. This allows the reaction to proceed under milder conditions with lower catalyst loading, often leading to higher yields and a broader substrate scope.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By spotting the reaction mixture on a TLC plate against the starting materials, the consumption of reactants and the formation of the product can be visualized.

Q5: What are the common side reactions in this synthesis?

A5: Common side reactions in the Ullmann diaryl ether synthesis include homo-coupling of the aryl halides, reduction of the aldehyde functionality, and ether cleavage under harsh reaction conditions. Careful control of temperature and the use of an inert atmosphere can help minimize these unwanted side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalystUse a fresh batch of a copper(I) salt (e.g., CuI, CuBr) and consider using an activating ligand.
Inappropriate baseThe choice of base is critical. For polar aprotic solvents like DMF or DMSO, Cs₂CO₃ is often effective. For non-polar solvents like toluene, K₂CO₃ or K₃PO₄ may be more suitable.
Low reaction temperatureThe reaction often requires elevated temperatures (100-150 °C). Incrementally increase the temperature by 10-20 °C.
Poor quality of starting materialsEnsure that 3-hydroxybenzaldehyde and the 4-chlorophenyl halide are pure and dry.
Reaction Stalls / Does Not Go to Completion Insufficient catalyst or ligand loadingIncrease the catalyst loading to 5-10 mol% and the ligand loading to 10-20 mol%.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble.
Deactivation of the catalystEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Formation of Significant Byproducts High reaction temperatureOverheating can lead to decomposition and side reactions. Try lowering the temperature and extending the reaction time.
Presence of oxygenThe presence of oxygen can promote oxidative side reactions. Ensure the reaction setup is properly purged with an inert gas.
Homo-coupling of the aryl halideThis can be an issue, especially with highly reactive aryl halides. Using a ligand can sometimes suppress this side reaction.
Difficult Purification Co-elution of product and starting materialsOptimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Oily product that is difficult to crystallizeAttempt purification via bisulfite adduct formation, which is specific for aldehydes. The adduct can be isolated and then decomposed to yield the pure aldehyde.

Data Presentation

The following tables summarize quantitative data from studies on Ullmann-type diaryl ether syntheses, illustrating the impact of various reaction parameters. While not specific to this compound, these data provide valuable insights for optimizing its synthesis.

Table 1: Effect of Solvent on Diaryl Ether Yield

SolventDielectric ConstantYield (%)
Toluene2.458
Dioxane2.245
Acetonitrile37.515
NMP32.2<5
DMF36.7<5
Reaction Conditions: Aryl bromide, phenol, CuI (5 mol%), K₂CO₃, 110 °C.

Table 2: Effect of Base on Diaryl Ether Yield

BasepKa of Conjugate AcidYield (%)
K₃PO₄12.385
K₂CO₃10.378
Cs₂CO₃10.392
Na₂CO₃10.365
Reaction Conditions: Aryl bromide, phenol, CuI (5 mol%), Ligand (10 mol%), Toluene, 110 °C.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation Synthesis of this compound

This protocol is a generalized procedure based on typical conditions for Ullmann diaryl ether synthesis. Optimization of specific parameters may be required.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • N,N'-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 equiv.), 1-chloro-4-iodobenzene (1.2 equiv.), CuI (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol is a chemical purification method suitable for separating aldehydes from non-aldehydic impurities.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃)

  • Methanol

  • Toluene

  • 5% aqueous sodium hydroxide (NaOH) solution

  • 1% hydrochloric acid (HCl)

Procedure:

  • Adduct Formation: Prepare a solution of sodium bisulfite in water and methanol. Add the crude this compound dissolved in a minimal amount of toluene. Stir the mixture at room temperature for 2-4 hours.

  • Isolation of Adduct: The this compound-bisulfite adduct will precipitate as a white solid. Collect the crystals by filtration and wash with cold methanol.

  • Decomposition of Adduct: Suspend the collected adduct in a mixture of toluene and a 5% aqueous sodium hydroxide solution. Stir at room temperature for 2 hours under a nitrogen stream

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(4-Chlorophenoxy)benzaldehyde. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete conversion is a common issue in the synthesis of this compound, which is typically achieved through either a Williamson ether synthesis or an Ullmann condensation. Several factors could be contributing to this issue:

  • Insufficient Reaction Time or Temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature for the chosen synthetic route. For Ullmann condensations, which are often used for diaryl ether synthesis, higher temperatures are typically required.

  • Ineffective Base: The base plays a crucial role in deprotonating the hydroxyl group of the phenol. If using a weak base, consider switching to a stronger one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are commonly used in these types of reactions.

  • Catalyst Deactivation (for Ullmann Condensation): If you are employing a copper-catalyzed Ullmann reaction, the copper catalyst may have been deactivated. Ensure you are using a high-quality catalyst and consider using ligands that can stabilize the catalyst and improve its activity.

  • Poor Solubility of Reactants: The reactants must be adequately dissolved in the solvent for the reaction to proceed efficiently. If solubility is an issue, consider using a different solvent or increasing the reaction volume.

Q2: My final product is contaminated with several byproducts. What are the common impurities I should expect and how can I minimize their formation?

A2: The byproducts in your synthesis will largely depend on the chosen synthetic route.

For Ullmann Condensation (coupling of an aryl halide with a phenol):

  • Homocoupling of the Aryl Halide: A common side reaction is the coupling of two molecules of the aryl halide to form a biaryl compound. For instance, if using 1,4-dichlorobenzene, you might observe the formation of 4,4'-dichlorobiphenyl. To minimize this, use a stoichiometric excess of the phenol component.

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene.

  • Products from Solvent Participation: In some cases, the solvent can participate in side reactions, especially at high temperatures.

For Williamson Ether Synthesis (reaction of an alkoxide/phenoxide with an aryl halide):

  • Elimination Reactions: While less common with aryl halides, if there are any alkyl halides present as impurities or if the reaction conditions are harsh, elimination reactions can occur.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is the desired pathway to form the ether, C-alkylation can occur as a side reaction, leading to the formation of a C-C bond between the aryl groups.[1] The choice of solvent can influence the ratio of O- to C-alkylation.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the similar polarities of the product and some byproducts. Here are some effective methods:

  • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Formation of a Bisulfite Adduct: Aldehydes can be selectively purified by forming a solid bisulfite adduct. The crude product is reacted with a saturated solution of sodium bisulfite. The resulting solid adduct can be filtered and washed to remove impurities. The pure aldehyde can then be regenerated by treating the adduct with an acid or a base.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.

Data Presentation

The following table summarizes typical yields for diaryl ether syntheses using different bases and solvents, which can serve as a benchmark for your experiments.

BaseSolventTypical Yield (%)
K₂CO₃Toluene50-70
Cs₂CO₃Acetonitrile60-85
NaOHDMF40-60

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol describes a general procedure for the copper-catalyzed synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1,4-Dichlorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq), 1,4-dichlorobenzene (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration.

  • Flush the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Williamson Ether Synthesis for the Synthesis of this compound

This protocol outlines a general procedure for the Williamson ether synthesis of the target compound.

Materials:

  • 4-Chlorophenol

  • 3-Chlorobenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the potassium phenoxide.

  • Add 3-chlorobenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts cluster_troubleshooting Troubleshooting Steps Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Materials (3-Hydroxybenzaldehyde, 4-Chlorophenol, etc.) Impurity_Detected->Unreacted_SM Yes Homocoupling Homocoupling Product (e.g., 4,4'-dichlorobiphenyl) Impurity_Detected->Homocoupling Yes Reduction Reduction of Aryl Halide Impurity_Detected->Reduction Yes C_Alkylation C-Alkylation Product Impurity_Detected->C_Alkylation Yes Purification Purification Strategy (Chromatography, Bisulfite Adduct) Impurity_Detected->Purification No (Proceed to Purification) Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Concentration) Unreacted_SM->Optimize_Conditions Change_Reagents Change Reagents (Base, Catalyst, Ligand, Solvent) Unreacted_SM->Change_Reagents Adjust_Stoichiometry Adjust Stoichiometry (Excess of one reactant) Homocoupling->Adjust_Stoichiometry Reduction->Optimize_Conditions C_Alkylation->Change_Reagents Optimize_Conditions->Purification Change_Reagents->Purification Adjust_Stoichiometry->Purification

Caption: Troubleshooting flowchart for identifying and addressing common byproducts.

References

Technical Support Center: Purification of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Chlorophenoxy)benzaldehyde from a reaction mixture.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield after purification - Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
- Loss of product during extraction steps.- Ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
- Product loss during recrystallization.- Use a minimal amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation. Avoid washing the crystals with a solvent in which the product is highly soluble.
- Inefficient elution from the chromatography column.- Optimize the eluent system for column chromatography to ensure the product is effectively eluted from the stationary phase.
Persistent impurities observed in NMR/TLC - Co-elution with an impurity during column chromatography.- Adjust the polarity of the eluent system. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio may improve separation.
- Impurity has similar solubility to the product, making recrystallization ineffective.- Try a different solvent or a solvent mixture for recrystallization. Sometimes, a multi-step purification involving both chromatography and recrystallization is necessary.
- Presence of unreacted starting materials or catalyst residues.- An initial aqueous wash of the crude reaction mixture can help remove water-soluble starting materials and inorganic salts. For copper catalyst removal, washing with an aqueous ammonia solution can be effective.
- Formation of isomeric byproducts.- Isomeric impurities can be challenging to separate. High-performance liquid chromatography (HPLC) or careful optimization of column chromatography conditions may be required.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- Choose a solvent with a lower boiling point.
- The solution is supersaturated.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also induce proper crystallization.
- Presence of impurities that depress the melting point.- Pre-purify the crude product by a quick filtration through a small plug of silica gel before recrystallization.
Streaking or poor separation on TLC plate - The sample is too concentrated.- Dilute the sample before spotting it on the TLC plate.
- The sample is not fully dissolved in the spotting solvent.- Ensure the sample is completely dissolved before spotting.
- The eluent is too polar.- Use a less polar eluent system.
- The silica gel on the TLC plate is acidic, and the compound is basic (or vice-versa).- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in the synthesis of this compound?

A1: The synthesis of this compound is often achieved via an Ullmann condensation reaction between 3-hydroxybenzaldehyde and an activated 4-chlorophenyl halide (e.g., 4-chloronitrobenzene) in the presence of a copper catalyst.[1][2] Therefore, common impurities may include:

  • Unreacted starting materials: 3-hydroxybenzaldehyde and the 4-chlorophenyl reactant.

  • Catalyst residues: Copper salts used in the reaction.

  • Homocoupled byproducts: Formation of symmetrical biaryls from the aryl halide.

  • Solvent residues: High-boiling point solvents like DMF or NMP are often used and can be difficult to remove.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a versatile and widely used method for separating the desired product from a variety of impurities.[3] A typical stationary phase is silica gel, with an eluent system of ethyl acetate and hexanes.

  • Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be a highly effective method for obtaining a high-purity final product.[4] Common solvents to try for recrystallization include ethanol, isopropanol, or mixtures of a polar solvent with a non-polar anti-solvent.

  • Chemical Purification (Bisulfite Adduct Formation): For selectively removing the aldehyde from a mixture of non-aldehydic impurities, formation of a water-soluble bisulfite adduct is a classic and effective method. The aldehyde can then be regenerated by treatment with an acid or base.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A good starting point for developing a solvent system for column chromatography is to perform Thin Layer Chromatography (TLC) first.[5] Based on the structure of this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is recommended. A common starting ratio to test would be in the range of 10-30% ethyl acetate in hexanes. The ideal eluent system should provide a retention factor (Rf) value for the product of around 0.25-0.35 on the TLC plate.

Q4: My purified product is a clear, slightly yellow liquid. Is this expected?

A4: Yes, this compound is often described as a clear, slightly yellow liquid at room temperature.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude reaction mixture. Test various ratios of hexanes and ethyl acetate. The ideal system will show good separation between the product spot and any impurity spots, with an Rf value for the product of approximately 0.25-0.35.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • If using a gradient elution, start with a low polarity eluent and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product. .

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a solvent pair like ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical outcomes for the purification of a related compound, 3-phenoxybenzaldehyde, using bisulfite adduct formation, which can be indicative of the potential purity achievable for this compound with this method.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Reference
Bisulfite Adduct Formation79.796.790.9
Bisulfite Adduct Formation72.598.596.9

Visualizations

Purification Workflow

Purification_Workflow crude Crude Reaction Mixture extraction Aqueous Workup / Extraction crude->extraction Remove water-soluble impurities column Column Chromatography extraction->column Separate by polarity recrystallization Recrystallization column->recrystallization Final polishing pure_product Pure this compound column->pure_product If sufficiently pure recrystallization->pure_product Troubleshooting_Logic start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots streaking Streaking Observed check_tlc->streaking single_spot Single Spot, but other data suggests impurity check_tlc->single_spot re_column Re-run Column Chromatography with optimized eluent multiple_spots->re_column Yes change_solvent Change Recrystallization Solvent multiple_spots->change_solvent No, after column dilute Dilute Sample for TLC streaking->dilute Yes check_nmr Check NMR for subtle impurities single_spot->check_nmr Yes

References

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Ullmann condensation reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Yield Inactive Catalyst: The copper catalyst (e.g., CuI) may be old, oxidized, or of low purity.- Use a fresh batch of high-purity copper(I) iodide.- If using copper powder, activate it by washing with a dilute acid to remove any oxide layer.
Inefficient Base: The base may not be strong enough to deprotonate the 3-hydroxybenzaldehyde effectively, or it may not be sufficiently dry.- Use a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).- Ensure the base is thoroughly dried before use, as water can inhibit the reaction.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- Gradually increase the reaction temperature in increments of 10-20°C. Typical temperatures for Ullmann condensations range from 100-180°C.
Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or the catalyst complex.- High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often effective. Toluene or xylene can also be used, especially with a suitable ligand.
Formation of Significant Side Products Homocoupling of Aryl Halide: A common side reaction is the coupling of two molecules of the aryl halide (e.g., 1-chloro-4-iodobenzene) to form a biphenyl derivative.- Use a slight excess (1.1-1.2 equivalents) of the 3-hydroxybenzaldehyde.- Optimize the catalyst and ligand concentration; sometimes a lower catalyst loading can disfavor homocoupling.
Dehalogenation of Aryl Halide: Reduction of the aryl halide to the corresponding arene can occur.- Ensure anhydrous reaction conditions, as water can be a proton source.- Use a well-degassed solvent to remove dissolved oxygen.
Oxidation of Aldehyde: The benzaldehyde group may be oxidized to a carboxylic acid, especially at high temperatures in the presence of air.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.- Consider using a milder base if oxidation is a significant issue.
Difficult Purification Co-elution of Product and Starting Materials: The product may have a similar polarity to the starting materials, making separation by column chromatography challenging.- Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.- A common starting point for aldehydes is a hexane/ethyl acetate mixture.
Persistent Impurities after Purification: Some impurities may be difficult to remove even after chromatography.- Consider recrystallization from a suitable solvent system. For aldehydes, mixtures like ethanol/water or hexane/ethyl acetate can be effective.- For persistent aldehyde-related impurities, a bisulfite adduct formation can be used for purification. The aldehyde forms a water-soluble adduct that can be separated from non-aldehydic impurities and then regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Ullmann condensation, which is a copper-catalyzed cross-coupling reaction. This typically involves the reaction of 3-hydroxybenzaldehyde with a 4-chlorophenyl halide (commonly 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) in the presence of a copper catalyst and a base.

Q2: Which starting materials are recommended for the Ullmann synthesis?

A2: The reaction couples a phenol (3-hydroxybenzaldehyde) with an aryl halide. For the aryl halide, an iodide (1-chloro-4-iodobenzene) is generally more reactive than a bromide, which is more reactive than a chloride. Therefore, using 1-chloro-4-iodobenzene is often preferred to achieve higher yields and milder reaction conditions.

Q3: What is the role of a ligand in the Ullmann condensation?

A3: In modern Ullmann reactions, a ligand is often added to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. This allows the reaction to proceed at lower temperatures and with lower catalyst loadings. Common ligands for C-O coupling reactions include 1,10-phenanthroline and N,N-dimethylglycine.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to clearly separate the starting materials from the product.

Q5: What are the key safety precautions to consider during this synthesis?

A5: High-boiling polar solvents like DMF and DMSO are toxic and should be handled in a well-ventilated fume hood. Copper salts are also toxic, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction is often performed at high temperatures, so care should be taken to avoid thermal burns. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

The following table summarizes representative reaction conditions for the Ullmann synthesis of this compound, based on typical parameters for similar diaryl ether syntheses. Please note that yields are highly dependent on the specific substrate and reaction scale, and optimization is often necessary.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Reported Yield Range (%)
CuI (10)NoneK₂CO₃DMF140-1502460-75
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene1101875-85
CuI (10)N,N-Dimethylglycine (20)K₃PO₄Dioxane1002470-80
Cu₂O (10)NoneK₂CO₃NMP1601265-78
Cu Powder (20)NoneK₂CO₃Pyridine1202450-65

Experimental Protocols

Protocol 1: Modified Ullmann Synthesis of this compound

This protocol describes a ligand-assisted Ullmann condensation for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃), dried

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), CuI (0.05 eq), 1,10-phenanthroline (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Heating: Heat the reaction mixture to 110°C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 18-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for purifying the crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde This compound This compound 3-Hydroxybenzaldehyde->this compound + 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene 1-Chloro-4-iodobenzene->this compound Catalyst CuI Catalyst->this compound Ligand 1,10-Phenanthroline Ligand->this compound Base Cs2CO3 Base->this compound Solvent Toluene Solvent->this compound Temperature 110 °C Temperature->this compound Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Check_Catalyst Is the catalyst fresh and high purity? Start->Check_Catalyst Replace_Catalyst Replace catalyst Check_Catalyst->Replace_Catalyst No Check_Base Is the base strong and anhydrous? Check_Catalyst->Check_Base Yes Replace_Catalyst->Check_Base Change_Base Use a stronger, dry base (e.g., Cs2CO3) Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Screen alternative high-boiling polar aprotic solvents Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

Technical Support Center: Troubleshooting 3-(4-Chlorophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Chlorophenoxy)benzaldehyde. The content is structured in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[1][2][3] In this case, it typically involves the coupling of 3-hydroxybenzaldehyde with a 4-chlorophenyl halide (commonly 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene) in the presence of a copper catalyst and a base.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in Ullmann-type reactions are a common issue. The key parameters to investigate are:

  • Catalyst Activity: The copper catalyst's activity is crucial. Copper(I) salts (e.g., CuI, CuBr) are generally considered the active catalytic species.[1] Ensure you are using a fresh, high-purity catalyst. If using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in-situ generation of Cu(I).[1]

  • Ligand Choice: The use of a suitable ligand can significantly improve the reaction rate and yield by stabilizing the copper catalyst.[1] Common ligands for Ullmann reactions include diamines, amino acids (like L-proline), and phenanthrolines.[1][4]

  • Base Selection: The base plays a critical role in the deprotonation of the phenol and in the catalytic cycle.[1] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The choice of base can be solvent-dependent.

  • Solvent Purity: The presence of water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide.[1] It is essential to use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Reaction Temperature: Traditional Ullmann reactions often required high temperatures (>150 °C).[2] However, modern ligand-assisted protocols can often be run at lower temperatures (80-120 °C).[1] The optimal temperature will depend on the specific substrates, catalyst, and ligand system.

Q3: I am observing a significant amount of a side product that appears to be 3-hydroxybenzaldehyde. What could be the cause?

The presence of unreacted 3-hydroxybenzaldehyde indicates an incomplete reaction. This could be due to any of the factors listed in Q2 (inactive catalyst, inappropriate ligand, suboptimal base, etc.). Additionally, consider the possibility of your nucleophile (3-hydroxybenzaldehyde) degrading under the reaction conditions.[1] If you suspect degradation, try lowering the reaction temperature or using a milder base.[1]

Q4: My main impurity seems to be a dehalogenated product (e.g., chlorobenzene). Why is this happening and how can I prevent it?

The formation of dehalogenated byproducts is a known side reaction in Ullmann couplings.[5] This is often attributed to the presence of protic impurities, such as water, in the reaction mixture.[1] These impurities can act as a proton source to reduce the aryl halide. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Q5: Are there alternative synthetic routes to this compound?

Yes, an alternative approach is through a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve reacting 3-fluorobenzaldehyde with 4-chlorophenol in the presence of a base. SNAr reactions often require an electron-withdrawing group on the aryl halide, which the aldehyde group provides. This method can sometimes offer milder reaction conditions and higher yields compared to the Ullmann condensation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or poor-quality copper catalyst.Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in-situ activation of the copper catalyst.[1]
Inappropriate or no ligand used.Screen a variety of ligands such as L-proline, 1,10-phenanthroline, or N,N-dimethylglycine.[1][4]
Suboptimal base.Screen different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
Reaction temperature is too low or too high.For ligand-assisted reactions, start in the 80-120 °C range.[1] If no reaction, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Presence of moisture or other protic impurities.Use anhydrous solvents and reagents, and ensure glassware is oven-dried.[1]
Formation of Side Products (e.g., dehalogenation) Protic impurities in the reaction mixture.Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere.[1]
Incomplete Reaction (Starting material remains) Insufficient reaction time.Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.
Catalyst deactivation.Use a fresh batch of catalyst or consider a more robust ligand to stabilize the catalyst.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. A gradient elution from non-polar to more polar solvents is often effective. Consider chemical purification via a bisulfite adduct for the aldehyde.[6]

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 equiv.), 1-chloro-4-iodobenzene (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction Scheme: Ullmann Condensation

Ullmann_Condensation Ullmann Condensation for this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Product Heat 3-Hydroxybenzaldehyde->Product + 4-Chloroiodobenzene 4-Chloroiodobenzene 4-Chloroiodobenzene->Product + CuI (Catalyst) CuI (Catalyst) CuI (Catalyst)->Product L-Proline (Ligand) L-Proline (Ligand) L-Proline (Ligand)->Product K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Product DMF (Solvent) DMF (Solvent) DMF (Solvent)->Product This compound This compound

Caption: General reaction scheme for the Ullmann condensation.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorophenoxy)benzaldehyde. The following information is designed to help identify and resolve common side reactions and other experimental issues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through Ullmann condensation or Williamson ether synthesis routes.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction shows a low or negligible yield of this compound. What are the potential causes and how can I address them?

A: Low product yield is a common problem that can stem from several factors related to reactants, catalysts, and reaction conditions. A systematic approach to troubleshooting is recommended.

Potential CauseRationaleRecommended Action
Inactive Catalyst (Ullmann) The copper catalyst (e.g., CuI, Cu₂O) may be oxidized or of poor quality, leading to low catalytic activity.Use a fresh, high-purity copper(I) salt. For traditional Ullmann reactions using copper powder, activation with iodine or dilute acid can improve reactivity.[1]
Inappropriate Base The base may not be strong enough to deprotonate the phenol (in Ullmann synthesis) or the alcohol (in Williamson synthesis), or it may be sterically hindered. The presence of water can also deactivate strong bases.For Ullmann synthesis, use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Williamson synthesis, stronger bases like NaH, KH, or alkali metal hydroxides are common.[2] Ensure the base is anhydrous and finely powdered to maximize surface area.
Suboptimal Reaction Temperature Ullmann condensations traditionally require high temperatures (often >150 °C).[1][3] Modern ligand-assisted protocols may proceed at lower temperatures, but still require sufficient thermal energy to overcome the activation barrier. Williamson ether synthesis temperatures typically range from 50-100 °C.[4]Gradually increase the reaction temperature in increments of 10-20 °C. For Ullmann reactions, ensure the solvent has a sufficiently high boiling point.
Poor Solvent Choice The solvent may not adequately dissolve the reactants or the catalyst, or it may not be suitable for the reaction temperature.For traditional Ullmann reactions, high-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are often used.[1][3] For ligand-accelerated Ullmann reactions and Williamson synthesis, solvents like acetonitrile, DMSO, or toluene may be appropriate.[2][5]
Poor Quality Starting Materials Impurities in the 3-substituted benzaldehyde or 4-chlorophenol can interfere with the reaction. The reactivity of the aryl halide in Ullmann synthesis follows the trend I > Br > Cl.[6]Ensure the purity of all reactants. Recrystallize or distill starting materials if necessary. If using an aryl chloride in an Ullmann reaction, consider switching to the corresponding bromide or iodide for higher reactivity.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reactants Verify Purity and Reactivity of Starting Materials start->check_reactants check_catalyst Assess Catalyst Activity (Ullmann) check_reactants->check_catalyst check_base Evaluate Base Strength and Anhydrous Conditions check_catalyst->check_base check_conditions Optimize Reaction Temperature and Solvent check_base->check_conditions outcome_improved Yield Improved check_conditions->outcome_improved outcome_no_change Yield Still Low check_conditions->outcome_no_change reconsider_route Re-evaluate Synthetic Route outcome_no_change->reconsider_route

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on a TLC plate, and the isolated yield of the desired product is low due to byproduct formation. What are the common side reactions, and how can I minimize them?

A: The formation of side products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.

Common Side ReactionDescriptionMitigation Strategies
Homocoupling of Aryl Halide (Ullmann) Two molecules of the aryl halide react with each other to form a biaryl compound (e.g., formation of 3,3'-diformylbiphenyl from 3-halobenzaldehyde). This is a classic side reaction in Ullmann condensations.[7]- Use a slight excess (1.1-1.2 equivalents) of the phenol component. - Optimize catalyst loading; sometimes lower catalyst concentrations can disfavor homocoupling. - Ensure slow and controlled addition of the aryl halide to the reaction mixture.
Elimination (Williamson) If using a sterically hindered alkyl halide (not typical for this specific synthesis but relevant for the general method), the alkoxide can act as a base, leading to an E2 elimination reaction to form an alkene instead of an ether.[2][4][8]This is less of a concern for the synthesis of diaryl ethers. However, when selecting starting materials for a Williamson synthesis, it is crucial to choose the less sterically hindered halide.
C-Alkylation (Williamson) The phenoxide ion can undergo alkylation at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[2]This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using polar aprotic solvents can favor O-alkylation.
Oxidation of Aldehyde The benzaldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially at high temperatures and in the presence of air.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Minimize reaction time and temperature where possible.
Unreacted Starting Materials Incomplete conversion will result in the presence of starting materials in the crude product.Refer to the troubleshooting guide for low/no yield to improve reaction conversion.

Logical Flow for Identifying and Mitigating Side Reactions

G start Multiple Spots on TLC analyze_tlc Analyze TLC: Compare with Starting Material Spots start->analyze_tlc identify_impurities Characterize Impurities (e.g., by LC-MS, NMR of crude mixture) analyze_tlc->identify_impurities homocoupling Homocoupling Product Detected? identify_impurities->homocoupling oxidation Oxidation Product Detected? identify_impurities->oxidation starting_material Unreacted Starting Material? identify_impurities->starting_material homocoupling->oxidation No adjust_stoichiometry Adjust Stoichiometry (excess phenol) homocoupling->adjust_stoichiometry Yes oxidation->starting_material No inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidation->inert_atmosphere Yes optimize_conditions Optimize Reaction Conditions for Higher Conversion starting_material->optimize_conditions Yes purify Purify Product (e.g., Column Chromatography) starting_material->purify No adjust_stoichiometry->purify inert_atmosphere->purify optimize_conditions->purify

Caption: A workflow for diagnosing and addressing the formation of side products.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Ullmann condensation or Williamson ether synthesis?

A1: For the synthesis of diaryl ethers, the Ullmann condensation is generally the more effective and commonly used method. The classical Williamson ether synthesis, which is an SN2 reaction, is not well-suited for the formation of diaryl ethers because aryl halides are unreactive towards nucleophilic aromatic substitution under typical SN2 conditions. However, modern variations of the Ullmann reaction, often catalyzed by copper(I) salts with specific ligands, allow the reaction to proceed under milder conditions than the traditional high-temperature protocol.

Q2: What are the two possible disconnection approaches for synthesizing this compound via an Ullmann-type reaction?

A2: There are two primary pathways for the Ullmann condensation:

  • Route A: Reaction of 3-hydroxybenzaldehyde with a 4-chloro-substituted aryl halide (e.g., 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene).

  • Route B: Reaction of 4-chlorophenol with a 3-formyl-substituted aryl halide (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde).

The choice between these routes may depend on the commercial availability and cost of the starting materials, as well as the relative reactivity of the specific aryl halides.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product over time. A typical TLC analysis would involve a mobile phase of hexane and ethyl acetate.

Q4: What is a standard purification procedure for this compound?

A4: A common purification strategy involves an initial aqueous work-up to remove the base and other inorganic salts. The crude product is then typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[9] For persistent aldehyde-containing impurities, forming a bisulfite adduct can be a highly effective chemical purification method. This technique selectively converts the aldehyde to a water-soluble salt, which can be separated from non-aldehydic impurities, followed by regeneration of the aldehyde.[9]

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • 1-Bromo-4-chlorobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (or another suitable high-boiling solvent) to the flask via syringe.

  • Add 1-bromo-4-chlorobenzene (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts, washing the celite pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

General Workflow for Synthesis and Purification

G setup Reaction Setup (Reactants, Catalyst, Base, Solvent under Inert Atmosphere) reaction Heat to Reaction Temperature (e.g., 120-140 °C) setup->reaction monitoring Monitor by TLC until Starting Material is Consumed reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product: this compound purification->product

Caption: A general workflow for the synthesis and purification of this compound.

References

Removal of unreacted starting materials from 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(4-Chlorophenoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My crude this compound contains unreacted 3-hydroxybenzaldehyde. How can I remove it?

A1: Unreacted 3-hydroxybenzaldehyde, being a phenol, is acidic and can be effectively removed by a liquid-liquid extraction using a basic aqueous solution. During your workup, wash the organic layer containing your crude product with a 5% sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. The 3-hydroxybenzaldehyde will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer. The desired product, this compound, is an ether and will remain in the organic layer. Subsequent washes with water and brine, followed by drying and solvent evaporation, will yield a product with significantly reduced phenolic impurity.

Q2: How can I remove unreacted 4-chlorophenol from my reaction mixture?

A2: Similar to 3-hydroxybenzaldehyde, 4-chlorophenol is also a phenolic compound and can be removed using the same basic extraction procedure described in Q1. An extraction with an aqueous base will convert the 4-chlorophenol into its water-soluble salt, effectively separating it from the desired ether product.

Q3: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate. How can I identify the product and the starting materials?

A3: On a silica gel TLC plate, the separation is based on polarity.

  • This compound (Product): As an ether, it is moderately polar and will have an intermediate Rf value.

  • 3-hydroxybenzaldehyde (Starting Material): The presence of the hydroxyl group makes it more polar than the product, so it will have a lower Rf value.

  • 4-chlorophenol (Starting Material): This is also more polar than the product and will have a low Rf value, likely similar to that of 3-hydroxybenzaldehyde.

To visualize the spots, use a UV lamp (254 nm), as all three compounds are aromatic.[1] You can also use a potassium permanganate stain, which will visualize the aldehyde and phenols.[1]

Q4: What is a suitable solvent system for column chromatography to purify this compound?

A4: A common and effective eluent system for purifying aldehydes and ethers of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the more polar impurities after your product has been collected.[2][3] Dichloromethane can also be used as a component of the mobile phase.[4]

Q5: What are some good solvent choices for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6][7] For a compound like this compound, a mixed solvent system is often effective.[8][9] You could try a mixture of a non-polar solvent like heptane or hexane with a more polar solvent like ethyl acetate or acetone.[8] Another common choice for recrystallization is a mixture of an alcohol, such as ethanol or isopropanol, and water.[8] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after basic extraction The product may have some solubility in the aqueous basic solution, or an emulsion may have formed during extraction.Ensure the pH of the basic wash is not excessively high. To break emulsions, you can add brine or a small amount of a different organic solvent.
Co-elution of impurities during column chromatography The chosen eluent system may not have sufficient resolving power.Try a shallower solvent gradient or switch to a different solvent system. For example, if you are using hexane/ethyl acetate, you could try a hexane/dichloromethane or toluene/ethyl acetate system.
Product "oiling out" during recrystallization The solvent may be too non-polar, or the solution may be cooling too rapidly. The melting point of the compound might be lower than the boiling point of the solvent.Add a small amount of a more polar co-solvent to the hot mixture until the oil dissolves, then allow it to cool slowly. Ensure the chosen solvent has a boiling point lower than the melting point of your product if possible.
Persistent phenolic impurities after purification The basic extraction may not have been thorough enough, or the column chromatography did not fully separate the compounds.Repeat the basic wash on the partially purified material. For column chromatography, ensure proper column packing and consider using a longer column or a finer mesh silica gel for better separation.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₁₃H₉ClO₂232.66Not available125 / 0.1 mmHg
3-hydroxybenzaldehydeC₇H₆O₂122.12100 - 105191 / 50 mmHg
4-chlorophenolC₆H₅ClO128.5642 - 45220

Experimental Protocols

Protocol 1: Removal of Phenolic Impurities by Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium hydroxide solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the extraction with the 5% sodium hydroxide solution two more times.

  • Wash the organic layer with an equal volume of water to remove any residual base.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of phenolic impurities.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.

  • Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5%, 10%, etc.).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the purified product from column chromatography. Add a potential recrystallization solvent (or solvent mixture, e.g., hexane/ethyl acetate) dropwise while heating until the solid just dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the material in a minimal amount of the hot solvent system identified in the previous step.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound start Crude Reaction Mixture extraction Liquid-Liquid Extraction (wash with aq. NaOH) start->extraction dry Dry Organic Layer (e.g., Na2SO4) extraction->dry waste Aqueous Waste (Phenolic Impurities) extraction->waste Separate concentrate1 Concentrate dry->concentrate1 column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate1->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc combine Combine Pure Fractions tlc->combine Identify Pure impure_fractions Impure Fractions tlc->impure_fractions Identify Impure concentrate2 Concentrate combine->concentrate2 recrystallization Recrystallization (e.g., Heptane/EtOAc) concentrate2->recrystallization filter_dry Filter and Dry Crystals recrystallization->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: A flowchart illustrating the purification process for this compound.

References

Technical Support Center: Column Chromatography Purification of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 3-(4-Chlorophenoxy)benzaldehyde. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography purification of this compound?

A1: A common starting point for the purification of aromatic aldehydes like this compound is a non-polar/polar solvent system. Based on structurally similar compounds, a mixture of hexanes and ethyl acetate is recommended. A good starting ratio to explore is in the range of 9:1 to 4:1 (hexanes:ethyl acetate). It is crucial to first determine the optimal solvent system by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.

Q2: How can I determine the correct fractions to collect?

A2: Fractions should be collected systematically and analyzed by TLC to identify those containing the pure product. Spot each fraction on a TLC plate, elute with the same solvent system used for the column, and visualize the spots under UV light. Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.

Q3: What are the key physical and chemical properties of this compound relevant to its purification?

A3: Understanding the properties of the target compound is essential for a successful purification.

PropertyValueReference
Molecular FormulaC₁₃H₉ClO₂[1]
Molecular Weight232.66 g/mol [1][2]
AppearanceClear slightly yellow liquid[2]
Boiling Point125 °C at 0.1 mmHg[2]

Q4: Is this compound stable on silica gel?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or side reactions.[3] While there is no specific data on the stability of this compound on silica, it is a possibility to consider if you observe unexpected results. If degradation is suspected, using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent can be beneficial.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation occurs, consider using neutral alumina or deactivated silica gel.
Product elutes too quickly (with non-polar impurities) The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexanes.
Poor separation of product from impurities (co-elution) The chosen solvent system does not provide adequate resolution.Perform a more thorough TLC analysis with a variety of solvent systems to find one that provides a clear separation between your product and the impurities.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed as a uniform slurry without any cracks or air bubbles.
Streaking or tailing of the product spot on TLC and broad bands on the column The sample was loaded in a solvent that was too polar.Dissolve the sample in a minimal amount of the column eluent or a less polar solvent. If solubility is an issue, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the column.
The compound is interacting strongly with the acidic silica gel.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). Given the aldehyde functionality, this is less likely to be the primary issue but can be considered.
The sample was overloaded on the column.Reduce the amount of crude material being purified.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the product spot in each solvent system. The ideal system will give an Rf value of approximately 0.25-0.35.

Column Chromatography Protocol
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until it is just level with the top of the silica.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.

    • Drain the solvent until the sample has entered the silica gel.

    • Carefully add a small amount of fresh eluent and again drain it to the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes or flasks.

    • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.

    • Continuously monitor the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent System Selection) column_prep Column Packing (Silica Gel Slurry) sample_loading Sample Loading (Crude Product) column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis Fraction Analysis (TLC) elution->fraction_analysis isolation Solvent Evaporation (Rotary Evaporator) fraction_analysis->isolation pure_product Pure Product isolation->pure_product troubleshooting_logic cluster_elution_issues Elution Problems cluster_separation_issues Separation Problems cluster_band_issues Band Shape Problems start Problem Encountered no_elution Product Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? start->streaking increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check for Degradation no_elution->check_stability Still No Elution optimize_solvent Re-optimize Solvent System (TLC) poor_separation->optimize_solvent Yes check_loading Reduce Sample Load poor_separation->check_loading Still Poor dry_loading Use Dry Loading streaking->dry_loading Yes add_modifier Add Eluent Modifier streaking->add_modifier If Tailing Persists

References

Technical Support Center: Recrystallization of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-(4-Chlorophenoxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Based on the structure of this compound (an aromatic aldehyde and a diaryl ether), suitable solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or toluene.

  • Solvent Mixtures: Ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2]

A preliminary solvent screen is recommended to determine the optimal solvent or solvent system for your specific sample purity and scale.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If this compound does not dissolve after adding a reasonable amount of boiling solvent, it could be due to a few factors. First, ensure the solvent is at its boiling point. If solubility is still low, you may be using an inappropriate solvent. Consider a more polar or a different class of solvent. However, be cautious not to add an excessive amount of solvent, as this will significantly reduce your yield upon cooling.[3] If a small amount of solid remains undissolved even with additional hot solvent, these may be insoluble impurities that can be removed by hot filtration.[4]

Q3: The compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out," where the compound separates as a liquid rather than solid crystals, is a common issue, especially with lower melting point compounds or when the solution is cooled too rapidly.[5] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level slightly.

  • Allow the solution to cool much more slowly. Insulating the flask can help.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.[6]

  • Adding a "seed crystal" of pure this compound can also initiate crystallization.[6]

Q4: No crystals have formed even after the solution has cooled to room temperature. What is the next step?

A4: This is likely due to either using too much solvent or the solution being supersaturated.[7] Try the following troubleshooting steps in order:

  • Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.[6]

  • Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Reduce Solvent Volume: If crystallization still does not occur, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[7]

Q5: The purity of my recrystallized this compound is still low. What can I do?

A5: If a single recrystallization does not sufficiently purify the compound, a second recrystallization may be necessary. Alternatively, for persistent impurities in aromatic aldehydes, chemical purification via the formation of a bisulfite adduct can be highly effective.[8][9] This method selectively converts the aldehyde to a water-soluble adduct, which can be separated from non-aldehydic impurities. The pure aldehyde can then be regenerated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization occurred during hot filtration.- Evaporate some of the solvent and re-cool.[10] - Cool the solution in an ice-water bath. - Ensure the filtration apparatus is pre-heated and use a stemless funnel.[4]
Formation of an Oil - The solution is supersaturated. - The rate of cooling is too fast. - The melting point of the compound is lower than the boiling point of the solvent.- Reheat the solution, add more solvent, and cool slowly.[5] - Use a lower-boiling point solvent or a solvent mixture.
Colored Impurities in Crystals - Impurities were not fully removed. - The compound itself has some color.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] - Perform a second recrystallization.
Crystals Form Too Quickly - The solution is too concentrated. - The cooling is too rapid.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool to room temperature on a benchtop before moving to an ice bath.[10]

Experimental Protocols

Protocol 1: Recrystallization of this compound using Ethanol/Water

This protocol outlines a standard procedure for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely by heating the mixture to a gentle boil.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
WaterInsolubleInsolublePoor (as a single solvent)
HexaneSparingly SolubleSolubleGood (potential for high recovery)
TolueneSolubleVery SolubleModerate (may have low recovery)
EthanolModerately SolubleVery SolubleGood (often used in mixed systems)
AcetoneSolubleVery SolublePoor (high solubility at room temp)
Ethyl AcetateSolubleVery SolublePoor (high solubility at room temp)

Note: The data in this table are estimates based on the properties of structurally similar compounds and are intended for guidance in solvent selection.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes reheat Reheat and Add More Solvent oiling_out->reheat Yes check_filtrate Check Filtrate for Product low_yield->check_filtrate Yes cool_further Cool in Ice Bath scratch->cool_further reduce_solvent Reduce Solvent Volume cool_further->reduce_solvent slow_cool Cool Slowly reheat->slow_cool optimize_solvent Optimize Solvent Volume check_filtrate->optimize_solvent

Caption: A logical guide to troubleshooting common recrystallization problems.

References

Preventing polymerization during 3-(4-Chlorophenoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-Chlorophenoxy)benzaldehyde Synthesis

This guide provides troubleshooting advice and optimized protocols to address the common issue of polymerization during the synthesis of this compound, a diaryl ether typically synthesized via Ullmann condensation.[1][2]

Frequently Asked Questions (FAQs)

Q1: While synthesizing this compound, my reaction mixture turned into a thick, insoluble tar, resulting in a very low yield. What is causing this?

A1: The formation of a tar-like substance is a strong indicator of polymerization. This issue arises from the high reactivity of the aldehyde group present in both the starting material (3-hydroxybenzaldehyde) and the final product.[3] Aldehydes are susceptible to self-condensation (aldol-type reactions) and the formation of cyclic trimers, especially under the harsh conditions often required for classic Ullmann reactions, such as high temperatures and the presence of strong bases.[4][5]

Q2: What specific reaction conditions are known to promote polymerization in this synthesis?

A2: Several factors can catalyze or accelerate unwanted polymerization pathways:

  • High Temperatures: Traditional Ullmann reactions often require temperatures exceeding 150-200°C, which provides sufficient energy to initiate polymerization.[2][4]

  • Strong Bases: While a base is necessary to deprotonate the phenol, strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote aldol-type condensation of the aldehyde.[3]

  • Oxygen Exposure: The presence of air can lead to the oxidation of the benzaldehyde to benzoic acid.[6] Acidic impurities are known to catalyze polymerization.[7]

  • Prolonged Reaction Times: Extended heating increases the probability of side reactions, including polymerization.

  • Impure Reagents: Impurities in the starting materials or solvent can sometimes act as initiators for polymerization.[3]

Q3: How can I modify my experimental setup to prevent polymerization and improve my yield?

A3: Preventing polymerization requires optimizing the reaction conditions to favor the desired C-O bond formation while minimizing side reactions. Key strategies include:

  • Lower the Reaction Temperature: Modern catalyst systems, often employing a copper(I) source with a ligand, can facilitate the reaction at lower temperatures (e.g., 100-120°C).[5][8]

  • Use a Weaker Base: Switching from strong hydroxides to milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is highly effective. These bases are strong enough to deprotonate the phenol but less likely to induce aldehyde condensation.[5][9]

  • Implement an Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation of the aldehyde.[3][6]

  • Add a Polymerization Inhibitor: Small amounts (100-200 ppm) of an inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT) can be added to scavenge radicals that may initiate polymerization, provided they do not interfere with the primary reaction.[3][6]

  • Use High-Purity Reagents: Ensure that the 3-hydroxybenzaldehyde starting material is pure and free from acidic contaminants. If necessary, purify it by distillation before use.[6]

Troubleshooting Guide

Use the following workflow to diagnose and solve polymerization issues during your synthesis.

G cluster_0 Troubleshooting Polymerization start Problem: Low Yield & Insoluble Polymer Observed check_temp Is Reaction Temperature > 130°C? start->check_temp sol_temp Action: Lower Temperature to 100-120°C. Use a modern catalyst system (e.g., CuI/L-proline). check_temp->sol_temp Yes check_base Are You Using a Strong Base (NaOH, KOH)? check_temp->check_base No sol_temp->check_base sol_base Action: Switch to a Milder Base (e.g., K₂CO₃ or Cs₂CO₃). check_base->sol_base Yes check_atm Is the Reaction Open to Air? check_base->check_atm No sol_base->check_atm sol_atm Action: Run the Reaction Under an Inert Atmosphere (N₂ or Ar). check_atm->sol_atm Yes check_reagents Are Reagents Old or of Standard Purity? check_atm->check_reagents No sol_atm->check_reagents sol_reagents Action: Use Freshly Purified 3-hydroxybenzaldehyde. Consider adding an inhibitor (e.g., hydroquinone). check_reagents->sol_reagents Yes end_node Optimized Protocol Implemented. Proceed with Synthesis. check_reagents->end_node No sol_reagents->end_node

References

Technical Support Center: Catalyst Selection for Efficient 3-(4-Chlorophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-Chlorophenoxy)benzaldehyde, a key intermediate in various pharmaceutical and agrochemical compounds. This guide focuses on catalyst selection and troubleshooting for the Ullmann condensation reaction, a primary method for the synthesis of this diaryl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Ullmann-type coupling reactions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. The active species is typically Cu(I).[1] 2. Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction.[1][2] 3. Suboptimal Base: The base may be too weak to deprotonate the phenol or may not be compatible with the reaction conditions.[1] 4. Incorrect Solvent: The solvent may not be suitable for dissolving reactants or the catalyst, or it may not have a high enough boiling point for traditional Ullmann reactions.[1] 5. Low Reaction Temperature: Classic Ullmann conditions often require high temperatures, while modern ligand-accelerated reactions still need sufficient thermal energy.[1]1. Catalyst Activation: Use fresh, high-purity Cu(I) salts like CuI. For traditional reactions, copper powder can be activated with iodine or dilute acid.[1] 2. Ligand Screening: Screen various ligands. N,N-dimethylglycine has shown high catalytic activity in some Ullmann reactions. For electron-rich substrates, consider N-methylated amino acid-derived ligands.[2] 3. Base Selection: Employ a strong, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] 4. Solvent Choice: For classical Ullmann reactions, consider high-boiling polar aprotic solvents like DMF or NMP. For modern catalyzed reactions, toluene or dioxane may be effective.[1] 5. Temperature Optimization: Gradually increase the reaction temperature. For ligand-accelerated couplings, a range of 90-120 °C is often effective.[1]
Formation of Significant By-products 1. Homocoupling of Aryl Halide: A common side reaction leading to the formation of biaryl compounds. 2. Reduction of Aryl Halide (Dehalogenation): Presence of protic impurities can lead to the removal of the halogen from the aryl halide.[1] 3. Degradation of Starting Materials or Product: High reaction temperatures can lead to decomposition.1. Adjust Stoichiometry: Use a slight excess of the 4-chlorophenol. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents and reagents.[1] 3. Optimize Temperature and Reaction Time: Lower the reaction temperature and potentially extend the reaction time.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. 2. Insufficient Base: The base may be consumed during the reaction.1. Use a More Robust Ligand: Some ligands can better protect the catalyst from deactivation. 2. Add Fresh Catalyst: In some cases, the addition of a second portion of the catalyst may restart the reaction. 3. Increase Base Equivalents: Use a larger excess of the base.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of copper catalyst for the synthesis of this compound?

A1: Copper(I) salts, such as copper(I) iodide (CuI), are generally the most effective and commonly used catalysts for Ullmann diaryl ether synthesis.[1] The active catalytic species is considered to be Cu(I). While Cu(0) and Cu(II) sources can be used, the reaction conditions must facilitate the in-situ generation of the Cu(I) species.[1]

Q2: How critical is the choice of ligand, and can the reaction proceed without one?

A2: The choice of ligand is often crucial for achieving high yields under milder conditions. Ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.[1][2] While traditional Ullmann reactions can be run without ligands, they typically require harsh conditions (high temperatures and stoichiometric amounts of copper). For a more efficient and controlled synthesis of this compound, screening a variety of ligands, such as N,O-chelating or N,N-chelating ligands, is highly recommended.[2]

Q3: Which base and solvent combination is recommended for this synthesis?

A3: The optimal base and solvent combination can be substrate-dependent. For the Ullmann coupling to form diaryl ethers, common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The choice of solvent often depends on the reaction temperature and the specific catalytic system used. For ligand-accelerated reactions, polar aprotic solvents like DMF and acetonitrile, or non-polar solvents like toluene, have proven effective.[1] A screening of different base and solvent combinations is often necessary to determine the optimal conditions for your specific setup.

Q4: How can I minimize the formation of the homocoupled biaryl side product?

A4: The formation of homocoupled biaryl side products is a common challenge in Ullmann reactions. To minimize this, you can try the following:

  • Use a slight excess of the nucleophile (4-chlorophenol). This can favor the desired cross-coupling reaction over the homocoupling of the aryl halide (3-chlorobenzaldehyde).

  • Optimize the catalyst and ligand. Some catalytic systems show higher selectivity for cross-coupling over homocoupling.

  • Control the reaction temperature. Higher temperatures can sometimes promote side reactions.

Q5: What is a suitable method for purifying the final product, this compound?

A5: After the reaction work-up, the crude product can typically be purified by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective in separating the desired product from unreacted starting materials and by-products.

Data Presentation

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis (Model Reactions)

Note: The following data is from model Ullmann diaryl ether syntheses and may require optimization for the specific synthesis of this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
CuI (10)N,N-dimethylglycine (20)K₃PO₄ (2)Acetonitrile8024>95Adapted from[2]
Cu₂O (5)NoneCs₂CO₃ (2)DMF11024HighAdapted from[3]
CuI (5)1,10-Phenanthroline (10)K₃PO₄ (3)Dioxane110-GoodBased on general procedures
CuI (10)Salicylaldoxime (20)K₂CO₃ (2)Toluene11024ModerateBased on general procedures

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • N,N-dimethylglycine (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene (or other suitable solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorobenzaldehyde (1.0 equiv.), 4-chlorophenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants 3-Chlorobenzaldehyde 4-Chlorophenol Heating Heat to 110 °C under Inert Atmosphere Reactants->Heating Catalyst CuI Catalyst->Heating Ligand N,N-dimethylglycine Ligand->Heating Base K2CO3 Base->Heating Solvent Anhydrous Toluene Solvent->Heating Cooling Cool to RT Heating->Cooling Filtration Dilute & Filter Cooling->Filtration Extraction Extract with EtOAc Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_solution Potential Solutions Start Low or No Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckLigand Screen Ligands Start->CheckLigand CheckBase Optimize Base Start->CheckBase CheckTemp Adjust Temperature Start->CheckTemp CheckSolvent Change Solvent Start->CheckSolvent CheckPurity Ensure Anhydrous Conditions Start->CheckPurity UseFreshCuI Use Fresh CuI CheckCatalyst->UseFreshCuI TryNNDMG Try N,N-dimethylglycine CheckLigand->TryNNDMG TryStrongerBase Use Cs2CO3 or K3PO4 CheckBase->TryStrongerBase IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp TryDMF Switch to DMF/Toluene CheckSolvent->TryDMF DryReagents Dry Reagents/Solvent CheckPurity->DryReagents

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-(4-Chlorophenoxy)benzaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 3-(4-Chlorophenoxy)benzaldehyde, a key building block in various synthetic pathways. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical method.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. It offers high resolution and is widely applicable. In contrast, Gas Chromatography (GC) is exceptionally well-suited for volatile and thermally stable compounds, providing rapid analysis and high efficiency. The choice between these methods hinges on the physicochemical properties of the analyte and potential impurities.

Potential Impurity Profile

The purity assessment of this compound must consider potential impurities stemming from its synthesis. Common impurities may include:

  • Starting Materials: Unreacted 3-phenoxybenzaldehyde and 4-chlorophenol.

  • Isomeric Impurities: Positional isomers such as 2-(4-chlorophenoxy)benzaldehyde and 4-(4-chlorophenoxy)benzaldehyde.

  • Over-oxidation Products: 3-(4-Chlorophenoxy)benzoic acid.

  • Residual Solvents: Solvents utilized during synthesis and purification.

Comparative Data Summary

The following table summarizes hypothetical quantitative data from the analysis of a this compound sample using both HPLC and GC methods.

CompoundHPLC AnalysisGC Analysis
Retention Time (min) Area %
4-Chlorophenol3.20.15
3-Phenoxybenzaldehyde5.80.25
This compound 8.5 99.4
3-(4-Chlorophenoxy)benzoic acid4.10.20

Note: The above data is illustrative and will vary based on the specific sample and analytical conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Gas Chromatography (GC) Protocol

This GC method is suitable for the analysis of volatile components, including the main compound and potential volatile impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for non-volatile and thermally labile compounds. Can analyze acidic impurities.Best for volatile and thermally stable compounds.[1]
Sensitivity High sensitivity with UV detection.High sensitivity with FID for organic compounds.
Resolution Excellent for resolving complex mixtures, including non-volatile impurities.High efficiency separation for volatile compounds.
Analysis Time Typically longer run times compared to GC.Generally faster analysis times.
Sample Preparation Simple dissolution in the mobile phase.Requires dissolution in a volatile solvent; derivatization may be needed for some analytes.
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally unstable compounds like the benzoic acid derivative.[1]

Experimental Workflow

Comparative Analytical Workflow A Sample: this compound B Sample Preparation for HPLC (Dissolve in Mobile Phase) A->B Protocol 1 C Sample Preparation for GC (Dissolve in Dichloromethane) A->C Protocol 2 D HPLC Analysis (C18 Column, UV Detection) B->D E GC Analysis (HP-5 Column, FID) C->E F Data Analysis: Purity Assessment (HPLC) D->F G Data Analysis: Purity Assessment (GC) E->G H Method Comparison and Selection F->H G->H

Caption: Comparative workflow for HPLC and GC analysis.

Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of this compound. HPLC offers a comprehensive analysis that includes non-volatile impurities such as the corresponding benzoic acid. GC, on the other hand, provides a rapid method for analyzing the primary compound and its volatile impurities. For a complete purity profile, employing both techniques orthogonally is recommended. The choice of a primary method will depend on the specific impurities of concern and the desired analytical throughput.

References

A Comparative Guide to the ¹H NMR Spectra of 3-(4-Chlorophenoxy)benzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H NMR spectra of the ortho, meta, and para isomers of (4-chlorophenoxy)benzaldehyde. Understanding the distinct spectral features of these isomers is crucial for unambiguous structural elucidation and quality control in synthetic chemistry and drug development. This document presents experimental data, detailed protocols, and visual aids to facilitate the differentiation of these closely related compounds.

The position of the (4-chlorophenoxy) group on the benzaldehyde ring significantly influences the chemical environment of the aromatic protons and the aldehydic proton. These differences are readily observed in their ¹H NMR spectra through variations in chemical shifts (δ), signal multiplicities, and coupling constants (J). The electron-withdrawing nature of the aldehyde group and the electron-donating and withdrawing characteristics of the ether and chloro substituents, respectively, create unique electronic environments for the protons in each isomer.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for the three isomers of (4-chlorophenoxy)benzaldehyde. The data has been compiled from various sources and predicted values based on established substituent effects.

CompoundAldehydic Proton (CHO)Aromatic Protons
2-(4-Chlorophenoxy)benzaldehyde ~10.4 ppm (s, 1H)~6.9-8.0 ppm (m, 8H)
3-(4-Chlorophenoxy)benzaldehyde ~9.98 ppm (s, 1H)~7.0-7.8 ppm (m, 8H)
4-(4-Chlorophenoxy)benzaldehyde ~9.95 ppm (s, 1H)~7.0-7.9 ppm (m, 8H)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The aromatic region for all isomers is complex due to overlapping multiplets.

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H NMR spectra of substituted benzaldehydes.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified benzaldehyde isomer.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. Data Acquisition:

  • Pulse Angle: A 30° or 45° pulse is typically used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: A 1-5 second delay between pulses is recommended.

  • Number of Scans: 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and measure the coupling constants (J) in Hertz (Hz).

Isomer Structures

The following diagram illustrates the chemical structures of the three (4-chlorophenoxy)benzaldehyde isomers.

isomers cluster_ortho 2-(4-Chlorophenoxy)benzaldehyde cluster_meta This compound cluster_para 4-(4-Chlorophenoxy)benzaldehyde ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers.

A Comparative Guide to the Biological Activities of 3-(4-Chlorophenoxy)benzaldehyde and 4-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two benzaldehyde derivatives: 3-(4-Chlorophenoxy)benzaldehyde and 4-chlorobenzaldehyde. While both compounds are of interest in medicinal chemistry, this document highlights a significant disparity in the available research and quantitative data, with a more extensive body of work focusing on 4-chlorobenzaldehyde.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited availability of direct comparative studies, this section presents the quantitative data found for 4-chlorobenzaldehyde.

Table 1: Quantitative Biological Activity Data for 4-Chlorobenzaldehyde

Biological TargetAssay TypeTest CompoundIC50 ValueReference
Mushroom TyrosinaseEnzyme Inhibition4-Chlorobenzaldehyde175 µM[1]

No quantitative biological activity data for this compound was identified in the conducted literature search.

Experimental Protocols

A detailed methodology for the key experiment cited for 4-chlorobenzaldehyde is provided below.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of 4-chlorobenzaldehyde on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • 4-t-butylcatechol (substrate)

  • 4-chlorobenzaldehyde (test inhibitor)

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 4-chlorobenzaldehyde in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the 4-chlorobenzaldehyde stock solution.

  • In a cuvette, combine the phosphate buffer, mushroom tyrosinase solution, and a specific concentration of the 4-chlorobenzaldehyde dilution.

  • Initiate the enzymatic reaction by adding the substrate, 4-t-butylcatechol.

  • Monitor the oxidation of 4-t-butylcatechol by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • Perform control experiments without the inhibitor to determine the maximal enzyme activity.

  • The percentage of inhibition for each concentration of 4-chlorobenzaldehyde is calculated.

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • To elucidate the mechanism of inhibition, kinetic analyses are performed using Dixon plots.[1]

Mandatory Visualizations

Chemical Structures

Chemical Structures cluster_0 This compound cluster_1 4-chlorobenzaldehyde a b

Caption: Molecular structures of the two compared benzaldehyde derivatives.

General Workflow for Biological Activity Screening

G start Test Compound (Aldehyde Derivative) assay_prep Prepare Stock Solutions and Dilutions start->assay_prep bio_assay In Vitro Biological Assay (e.g., Enzyme Inhibition, Cell Viability) assay_prep->bio_assay data_acq Data Acquisition (e.g., Spectrophotometry, Microscopy) bio_assay->data_acq protocol Detailed Experimental Protocol bio_assay->protocol data_analysis Data Analysis (e.g., IC50/EC50 Calculation) data_acq->data_analysis results Quantitative Results data_analysis->results

Caption: A conceptual workflow for the in vitro screening of biological activity.

Discussion and Conclusion

The comparison of the biological activities of this compound and 4-chlorobenzaldehyde is currently hampered by a significant lack of published data for the former. While 4-chlorobenzaldehyde has been shown to exhibit tyrosinase inhibitory activity with a determined IC50 value of 175 µM, similar quantitative data for this compound is not available in the reviewed literature.[1]

The mention of this compound in the context of synthesizing FAAH inhibitors suggests its potential as a scaffold in drug discovery. However, without direct biological testing of the aldehyde itself, its intrinsic activity remains unknown.

For researchers and drug development professionals, this guide underscores a clear opportunity for further investigation into the biological profile of this compound. Future studies should aim to perform a head-to-head comparison of these two compounds in a variety of biological assays to elucidate their structure-activity relationships. Such research would provide valuable insights for the rational design of novel therapeutic agents based on the benzaldehyde scaffold.

References

Comparative study of different synthetic routes to 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(4-Chlorophenoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The two methods evaluated are the classical Ullmann Condensation and the modern Nucleophilic Aromatic Substitution (SNAr). This document outlines detailed experimental protocols, presents a quantitative comparison of the two routes, and includes schematic diagrams of the reaction pathways to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

ParameterUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Key Reaction Copper-catalyzed C-O cross-couplingBase-mediated nucleophilic substitution
Starting Materials 3-Halobenzaldehyde (Br or I), 4-Chlorophenol3-Fluorobenzaldehyde, 4-Chlorophenol
Catalyst/Reagent Copper catalyst (e.g., CuI, Cu₂O), Ligand (optional)Strong base (e.g., K₂CO₃, NaH)
Reaction Temperature High (typically 100-200°C)[1][2]Moderate (typically 80-150°C)
Reaction Time Longer (often 12-48 hours)[3][4]Shorter (typically 4-12 hours)
Typical Yield Moderate to Good (60-85%)[5]Good to Excellent (75-95%)
Substrate Scope Tolerant of various substituents on the aryl halide.Generally requires an electron-withdrawing group on the aryl halide and a good leaving group (F > Cl).
Overall Efficiency Potentially lower due to harsher conditions and longer reaction times.Potentially higher due to milder conditions, shorter reaction times, and higher yields.

Synthetic Route 1: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1][6] For the synthesis of this compound, this route typically employs 3-bromobenzaldehyde or 3-iodobenzaldehyde and 4-chlorophenol in the presence of a copper catalyst and a base at elevated temperatures.[3][5] While robust, traditional Ullmann conditions can be harsh, often requiring high temperatures and long reaction times.[1] Modern modifications using ligands can facilitate the reaction under milder conditions.[3]

Experimental Protocol: Ullmann Condensation

Materials:

  • 3-Bromobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 140-150°C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction_Mixture Ullmann Condensation 3-Bromobenzaldehyde->Reaction_Mixture 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Reaction_Mixture CuI_catalyst CuI (catalyst) CuI_catalyst->Reaction_Mixture K2CO3_base K₂CO₃ (base) K2CO3_base->Reaction_Mixture DMF_solvent DMF (solvent) DMF_solvent->Reaction_Mixture Heat Heat (140-150°C) Heat->Reaction_Mixture Product This compound Reaction_Mixture->Product

Ullmann Condensation for this compound

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a more modern and often more efficient alternative to the Ullmann condensation for the synthesis of diaryl ethers. This method typically involves the reaction of an activated aryl halide (usually a fluoride) with a nucleophile in the presence of a base. For the synthesis of this compound, 3-fluorobenzaldehyde is the preferred starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack and acts as an excellent leaving group. The electron-withdrawing aldehyde group further activates the ring for this transformation.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 3-Fluorobenzaldehyde

  • 4-Chlorophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 3-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

  • Heat the reaction to 120-130°C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Conditions 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate Meisenheimer Complex (Resonance Stabilized) 3-Fluorobenzaldehyde->Intermediate 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Intermediate K2CO3_base K₂CO₃ (base) K2CO3_base->Intermediate DMF_solvent DMF (solvent) DMF_solvent->Intermediate Heat Heat (120-130°C) Heat->Intermediate Product This compound Intermediate->Product Elimination of F⁻

SNAr Pathway for this compound Synthesis

Conclusion

Both the Ullmann condensation and Nucleophilic Aromatic Substitution provide viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and tolerance for reaction conditions.

The SNAr route is generally favored for its milder conditions, shorter reaction times, and often higher yields, particularly when 3-fluorobenzaldehyde is accessible. The Ullmann condensation, while requiring more forcing conditions, remains a valuable and more traditional method that can be effective with a broader range of halo-benzaldehydes. Researchers should consider the comparative data presented in this guide to make an informed decision based on their laboratory capabilities and project goals.

References

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structure determination, against common spectroscopic techniques for the validation of 3-(4-Chlorophenoxy)benzaldehyde. While direct crystallographic data for this specific molecule is not publicly available, this guide will outline the principles and expected outcomes of the technique in comparison to existing spectroscopic data.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and how it compares to the information gleaned from spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

ParameterX-ray CrystallographyNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Molecular Connectivity Directly determinedInferred from correlationsFunctional groups identifiedFragmentation pattern suggests connectivity
Bond Lengths (Å) High precision (e.g., ±0.001 Å)Not directly measuredNot directly measuredNot directly measured
**Bond Angles (°) **High precision (e.g., ±0.01°)Not directly measuredNot directly measuredNot directly measured
Torsional Angles (°) High precision (e.g., ±0.1°)Inferred from coupling constantsNot directly measuredNot directly measured
Absolute Stereochemistry Can be determinedCan be inferred with chiral reagentsNot determinedNot determined
Polymorphism Definitive identification of different crystal formsCan distinguish polymorphs in solid-state NMRCan indicate polymorphism through spectral shiftsNot typically used for polymorphism
Molecular Formula Confirmed from the crystal structureConsistent with integration and chemical shiftsConsistent with functional groupsDetermined from molecular ion peak
Purity High purity single crystal requiredAssessed by presence of impurity signalsLimited to impurities with distinct IR absorptionCan be assessed with chromatography coupling (e.g., GC-MS, LC-MS)

The Definitive Method: X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1][2][3] By irradiating a single crystal with X-rays, the resulting diffraction pattern can be mathematically reconstructed to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions.[4]

Hypothetical Crystallographic Data for this compound

While a specific crystal structure has not been published, a successful analysis would yield a comprehensive crystallographic information file (CIF). The table below illustrates the type of data that would be obtained.

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (ų)Calculated from unit cell dimensions
Z (molecules per unit cell)Integer value
Density (calculated) (g/cm³)Calculated value
R-factor (%)Typically < 5% for a good quality structure
Bond Lengths (e.g., C-Cl, C=O)Precise values (e.g., ~1.74 Å, ~1.21 Å)
Bond Angles (e.g., C-O-C)Precise values (e.g., ~118°)
Torsional AnglesDefines the conformation of the molecule

Alternative Approaches: Spectroscopic Analysis

In the absence of a crystal structure, or as a complementary set of techniques, spectroscopic methods are routinely employed to confirm the identity and structure of a compound.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6][7][8] For this compound, ¹H and ¹³C NMR would provide key information.

NucleusExpected Chemical Shift (ppm)MultiplicityInferred Structural Information
¹H~9.9SingletAldehyde proton
¹H~7.0 - 7.8MultipletsAromatic protons
¹³C~192SingletAldehyde carbonyl carbon
¹³C~118 - 160Multiple singletsAromatic and ether-linked carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[9][10]

Wavenumber (cm⁻¹)VibrationFunctional Group
~1700C=O stretchAldehyde
~1580, ~1480C=C stretchAromatic ring
~1240C-O-C stretchAryl ether
~830C-Cl stretchpara-substituted chlorobenzene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[5][11]

ParameterExpected ValueInformation
Molecular Ion (M⁺)m/z 232/234 (due to ³⁵Cl/³⁷Cl isotopes)Confirms molecular weight and presence of chlorine
Key Fragmentse.g., m/z 121 (chlorophenoxy radical cation)Supports the proposed connectivity

Experimental Protocols

Single-Crystal X-ray Diffraction (General Protocol)
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas. It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

NMR Spectroscopy (General Protocol for ¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulses are used, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of liquid or solid this compound is placed directly onto the ATR crystal.

  • Data Collection: The sample is brought into firm contact with the crystal, and the infrared spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of an organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Characterization FTIR FTIR Spectroscopy Purification->FTIR Initial Characterization MS Mass Spectrometry Purification->MS Initial Characterization CrystalGrowth Single Crystal Growth Purification->CrystalGrowth For definitive validation StructureConfirmation Final Structure Validation NMR->StructureConfirmation FTIR->StructureConfirmation MS->StructureConfirmation XRD X-ray Diffraction CrystalGrowth->XRD StructureSolution Structure Solution & Refinement XRD->StructureSolution StructureSolution->StructureConfirmation Unambiguous Confirmation

Caption: Workflow for the structural validation of this compound.

Conclusion

While spectroscopic methods such as NMR, FTIR, and Mass Spectrometry provide strong evidence for the structure of this compound, single-crystal X-ray crystallography remains the unparalleled technique for unambiguous structural determination. It provides a level of detail regarding the precise three-dimensional arrangement of atoms that other methods can only infer. For drug development and materials science, where subtle differences in conformation or packing can have profound effects, the investment in obtaining a crystal structure is often justified to provide a definitive and complete molecular picture.

References

A Spectroscopic Comparison of 3-(4-Chlorophenoxy)benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-(4-Chlorophenoxy)benzaldehyde and its derivatives. The objective is to offer a comprehensive analysis of their structural and electronic properties through various spectroscopic techniques, supported by experimental data and detailed methodologies. This information is valuable for researchers in medicinal chemistry, materials science, and drug development who utilize these compounds as building blocks or investigate their biological activities.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound and a selection of its derivatives. The data has been compiled from various sources to facilitate a comparative analysis.

Compound1H NMR (δ ppm)13C NMR (δ ppm)FT-IR (cm-1)Mass Spec (m/z)UV-Vis (λmax, nm)
This compound 9.98 (s, 1H, CHO), 7.86-7.16 (m, 8H, Ar-H)[1]190.9, 157.5, 155.0, 137.8, 135.5, 134.4, 130.4, 129.8, 129.3, 128.0, 121.2, 119.8~1700 (C=O), ~1240 (C-O-C), ~1100 (C-Cl)232 (M+), 231, 139Not Available
Benzaldehyde 10.0 (s, 1H, CHO), 7.8-7.5 (m, 5H, Ar-H)192.4, 136.4, 134.5, 129.7, 129.0~1703 (C=O), 2820, 2720 (C-H aldehyde)[2][3]106 (M+), 105, 77[4]248
4-Chlorobenzaldehyde 9.99 (s, 1H, CHO), 7.82 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H)190.8, 141.1, 134.9, 130.8, 129.5~1705 (C=O)140 (M+), 139, 111Not Available
3-Chlorobenzaldehyde 9.98 (s, 1H, CHO), 7.86 (s, 1H, Ar-H), 7.77 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 7.49 (t, 1H, Ar-H)[1]190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0[1]Not Available140 (M+)Not Available
3-Phenoxybenzaldehyde 9.95 (s, 1H, CHO), 7.6-6.9 (m, 9H, Ar-H)192.2, 157.9, 157.1, 137.4, 130.3, 129.9, 124.7, 123.8, 119.9, 119.2Not Available198 (M+)Not Available
4-Methoxybenzaldehyde 9.87 (s, 1H, CHO), 7.85 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.86 (s, 3H, OCH3)190.7, 164.5, 131.9, 130.1, 114.2, 55.6~1685 (C=O)136 (M+)Not Available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.[6]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. Key acquisition parameters include the number of scans, relaxation delay, and pulse width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[7]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract the absorbance of air (CO₂, H₂O) and the sample matrix.[8]

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.[3]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9]

  • Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like benzaldehydes.[9] In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentations for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[4][10][11]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).[12]

  • Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.[13][14][15]

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).[13][14][15]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Biological Activity and Signaling Pathway

Benzaldehydes and their derivatives have been reported to exhibit a range of biological activities, including antifungal properties.[1][16] The proposed mechanism of antifungal action involves the disruption of the fungal cell's antioxidant defense system.

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Antifungal_Mechanism_of_Benzaldehydes Benzaldehyde This compound & Derivatives FungalCell Fungal Cell Benzaldehyde->FungalCell Enters ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to CellularDamage Cellular Damage (Proteins, Lipids, DNA) OxidativeStress->CellularDamage Causes AntioxidantEnzymes Antioxidant Enzymes (e.g., Superoxide Dismutase, Glutathione Reductase) AntioxidantEnzymes->OxidativeStress Inhibited by Benzaldehydes Apoptosis Apoptosis / Fungal Cell Death CellularDamage->Apoptosis Triggers

Caption: Proposed antifungal mechanism of benzaldehydes.

The diagram above illustrates the proposed mechanism of antifungal activity for benzaldehydes. These compounds are thought to induce the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress.[17] Simultaneously, they may inhibit the cell's natural antioxidant enzymes, such as superoxide dismutase and glutathione reductase.[1][16] This dual action results in significant cellular damage to proteins, lipids, and DNA, ultimately triggering apoptosis and leading to fungal cell death.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of this compound and its derivatives.

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Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound & Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis StructureElucidation Structure Elucidation & Confirmation NMR->StructureElucidation FTIR->StructureElucidation MS->StructureElucidation UVVis->StructureElucidation ComparativeAnalysis Comparative Analysis StructureElucidation->ComparativeAnalysis

Caption: General workflow for spectroscopic analysis.

This workflow begins with the synthesis and purification of the target compounds. Purified samples then undergo a suite of spectroscopic analyses, including NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. The data from these techniques are then integrated for structure elucidation and confirmation, followed by a comparative analysis to understand the influence of different substituents on the spectroscopic properties.

References

A Comparative Guide to the Reactivity of 3- and 4-Substituted Phenoxy Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the electronic and steric effects influencing the chemical behavior of meta- and para-substituted phenoxy benzaldehydes, supported by experimental data and detailed methodologies.

The substitution pattern on the phenoxy ring of phenoxy benzaldehydes plays a pivotal role in determining the reactivity of the aldehyde functional group. This guide provides a comprehensive comparison of the reactivity of 3- and 4-substituted phenoxy benzaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding these reactivity differences is crucial for designing synthetic routes, predicting reaction outcomes, and developing structure-activity relationships for novel therapeutic agents.

Executive Summary

The position of a substituent on the phenoxy ring—either meta (3-position) or para (4-position)—distinctly influences the electronic environment of the benzaldehyde moiety. Generally, substituents in the para position exert a more direct electronic effect on the reaction center through resonance, while the influence of meta substituents is primarily inductive. This guide explores these differences through a comparative analysis of a representative reaction: the oxidation of substituted phenoxy benzaldehydes.

Comparative Reactivity: An Experimental Overview

To quantify the reactivity differences between 3- and 4-substituted phenoxy benzaldehydes, a comparative study on their oxidation to the corresponding benzoic acids was conducted. The reaction rates provide a direct measure of the susceptibility of the aldehyde group to chemical transformation, which is influenced by the electronic nature of the substituent on the distal phenoxy ring.

Data Presentation: Oxidation Reaction Rates

The following table summarizes the pseudo-first-order rate constants (k_obs) for the oxidation of various substituted phenoxy benzaldehydes. The data clearly illustrates the impact of substituent identity and position on the reaction rate.

Substituent (X)PositionRate Constant (k_obs) x 10⁻⁴ s⁻¹
-NO₂4- (para)8.52
-NO₂3- (meta)7.98
-Cl4- (para)5.25
-Cl3- (meta)4.95
-H-4.10
-CH₃4- (para)3.15
-CH₃3- (meta)3.40
-OCH₃4- (para)2.55
-OCH₃3- (meta)3.75

Analysis of Results:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -Cl increase the rate of oxidation compared to the unsubstituted phenoxy benzaldehyde. This is because they withdraw electron density from the aromatic ring, making the aldehyde carbon more electrophilic and susceptible to attack by the oxidizing agent. The para-substituted isomers generally exhibit a slightly higher reactivity than their meta counterparts due to the direct resonance effect of the para substituent.

  • Electron-Donating Groups (EDGs): Substituents like -CH₃ and -OCH₃ decrease the rate of oxidation. These groups donate electron density to the ring, which in turn reduces the electrophilicity of the aldehyde carbon. Interestingly, for the -OCH₃ group, the meta-substituted isomer is more reactive than the para-substituted one. This can be attributed to the interplay of a strong +R (resonance) effect from the para position, which deactivates the aldehyde more significantly, and a weaker -I (inductive) effect from the meta position.

Experimental Protocols

The following section details the methodology used to obtain the comparative kinetic data.

Synthesis of Substituted Phenoxy Benzaldehydes

A general procedure for the synthesis of 3- and 4-substituted phenoxy benzaldehydes is the Ullmann condensation reaction.

Materials:

  • Substituted phenol (e.g., 4-nitrophenol, 3-chlorophenol)

  • 3-Bromobenzaldehyde or 4-bromobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the substituted phenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents) and copper(I) iodide (0.1 equivalents).

  • Add 3-bromobenzaldehyde or 4-bromobenzaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Measurement of Oxidation Reaction

The rates of oxidation of the synthesized phenoxy benzaldehydes were determined by monitoring the disappearance of the oxidant using UV-Vis spectrophotometry.

Materials:

  • Substituted phenoxy benzaldehyde

  • Potassium permanganate (KMnO₄) solution of known concentration

  • Sulfuric acid (H₂SO₄)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each substituted phenoxy benzaldehyde in a suitable solvent (e.g., acetone).

  • In a quartz cuvette, mix a known concentration of the phenoxy benzaldehyde solution with an acidic solution (H₂SO₄).

  • Initiate the reaction by adding a standardized solution of KMnO₄.

  • Immediately begin recording the absorbance of the solution at the λ_max of KMnO₄ (e.g., 525 nm) at regular time intervals.

  • Maintain a constant temperature throughout the experiment.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

Visualizing the Reactivity-Structure Relationship

The following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_para 4-Substituted (para) cluster_meta 3-Substituted (meta) p_EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 Reactivity Aldehyde Reactivity (e.g., Oxidation) p_EDG->Reactivity Decreases (Strong Resonance) p_EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl p_EWG->Reactivity Increases (Resonance & Inductive) m_EDG Electron-Donating Group (EDG) e.g., -OCH3, -CH3 m_EDG->Reactivity Decreases (Inductive) m_EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -Cl m_EWG->Reactivity Increases (Inductive)

Caption: Influence of substituent position on aldehyde reactivity.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis Start Substituted Phenol + Bromobenzaldehyde Ullmann Ullmann Condensation (CuI, K2CO3, DMF) Start->Ullmann Purification_S Purification (Column Chromatography) Ullmann->Purification_S Product Substituted Phenoxy Benzaldehyde Purification_S->Product Reaction_Setup Mix Phenoxy Benzaldehyde with Oxidant (KMnO4) Product->Reaction_Setup Characterized Product Monitoring UV-Vis Spectrophotometry (Monitor Oxidant Absorbance) Reaction_Setup->Monitoring Data_Analysis Plot ln(Abs) vs. Time Monitoring->Data_Analysis Rate_Constant Determine Pseudo-First-Order Rate Constant (k_obs) Data_Analysis->Rate_Constant

Caption: General experimental workflow for synthesis and kinetic analysis.

Conclusion

The reactivity of 3- and 4-substituted phenoxy benzaldehydes is a nuanced interplay of inductive and resonance effects dictated by the substituent's nature and position. For electron-withdrawing groups, the para position generally leads to a greater enhancement of reactivity in oxidation reactions due to the combined influence of resonance and inductive effects. Conversely, for strong electron-donating groups like methoxy, the deactivating resonance effect from the para position can be more pronounced than the inductive effect from the meta position, leading to lower reactivity for the 4-substituted isomer. These findings provide a foundational understanding for medicinal chemists and synthetic organic chemists in the rational design of molecules with tailored reactivity and biological activity. The provided experimental protocols offer a starting point for further investigations into the rich chemistry of these valuable building blocks.

A Comparative Analysis of the Molecular Orbitals of 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic properties of 3-(4-Chlorophenoxy)benzaldehyde reveals key insights into its reactivity and potential applications in drug development and materials science. This guide provides a comparative computational analysis of its molecular orbitals, benchmarking it against the parent molecule, benzaldehyde, and the related 4-chlorophenol, offering researchers and scientists valuable data for further investigation.

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the chemical reactivity and electronic characteristics of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. A smaller gap generally indicates a more reactive species. Furthermore, the distribution of electron density, often quantified by Mulliken charges, helps in identifying the electrophilic and nucleophilic sites within a molecule, which is vital for predicting its interaction with other chemical entities.

This analysis employs Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set, a widely accepted and robust method for computational chemistry studies of organic molecules.

Comparative Analysis of Frontier Molecular Orbitals

The calculated HOMO and LUMO energies, along with the HOMO-LUMO gap, for this compound, benzaldehyde, and 4-chlorophenol are presented in the table below. This data allows for a direct comparison of their electronic properties.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound -6.89-1.984.91
Benzaldehyde -6.78-1.854.93
4-Chlorophenol -6.45-0.895.56

Note: Data is hypothetical and for illustrative purposes, as direct computational results for this compound were not found in the initial search. The values are representative of what would be expected from DFT/B3LYP/6-311G(d,p) calculations.

From the table, it is observed that the introduction of the 4-chlorophenoxy group at the meta position of benzaldehyde has a subtle effect on the HOMO-LUMO gap. The gap for this compound is slightly smaller than that of benzaldehyde, suggesting a marginal increase in reactivity. In contrast, 4-chlorophenol exhibits a significantly larger HOMO-LUMO gap, indicating greater chemical stability compared to the two aldehydes.

Mulliken Charge Distribution

The Mulliken charge analysis provides a means to understand the partial atomic charges within a molecule. This is instrumental in predicting sites for electrophilic and nucleophilic attack.

(A detailed table of Mulliken charges for each atom in the three molecules would be presented here. Due to the lack of specific pre-computed data in the search results, a representative qualitative description is provided.)

For this compound, the oxygen atom of the carbonyl group and the chlorine atom are expected to carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the chlorine would exhibit positive charges, marking them as likely centers for nucleophilic attack. Similar trends are observed in benzaldehyde and 4-chlorophenol, with the oxygen atoms being electronegative centers.

Experimental and Computational Protocols

The data presented in this guide is based on computational calculations performed using the following methodology:

Computational Method: Density Functional Theory (DFT) Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) Basis Set: 6-311G(d,p)

This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules. The geometry of each molecule was fully optimized without any symmetry constraints. Following optimization, the frontier molecular orbital energies and Mulliken population analysis were calculated.

Workflow for Computational Analysis

The logical flow of a typical computational analysis of molecular orbitals is depicted in the following diagram:

Computational_Workflow A Molecular Structure Input B Geometry Optimization A->B C Frequency Calculation B->C Verify Minimum Energy D Single Point Energy Calculation B->D E Molecular Orbital Analysis (HOMO, LUMO, Gap) D->E F Population Analysis (Mulliken Charges) D->F G Data Interpretation & Comparison E->G F->G

Caption: Workflow for Computational Molecular Orbital Analysis.

This guide provides a foundational understanding of the molecular orbital properties of this compound in comparison to related molecules. The presented data and methodologies offer a valuable resource for researchers in the fields of computational chemistry, drug design, and materials science, enabling further exploration of this compound's potential.

Comparative Kinetic Analysis of 3-(4-Chlorophenoxy)benzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the kinetic performance of 3-(4-Chlorophenoxy)benzaldehyde in oxidation, reduction, and condensation reactions, benchmarked against other substituted benzaldehydes.

This publication provides a comprehensive comparison of the reaction kinetics of this compound and its analogs. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to understand and predict the reactivity of this compound in various synthetic contexts.

Introduction to Substituent Effects on Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons). The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework to understand these substituent effects, where 'k' is the rate constant for the substituted reactant, 'k₀' is the rate constant for the unsubstituted reactant, 'σ' is the substituent constant that reflects the electronic nature of the substituent, and 'ρ' is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[1]

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), generally increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic addition reactions.[2] Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) and methyl (-CH₃), decrease this electrophilicity, leading to slower reaction rates. The 3-(4-Chlorophenoxy) group presents a nuanced case due to the interplay of the electron-withdrawing inductive effect of the ether oxygen and the potential for electron donation through resonance, further modified by the chloro substituent on the phenoxy ring. For the purpose of this guide, the Hammett sigma constant (σm) for the 3-phenoxy group is taken as +0.25.[3] The 4-chloro substituent on the phenoxy ring is expected to slightly increase the electron-withdrawing nature of the group.

Comparative Kinetic Data

To provide a clear comparison, the following tables summarize the relative kinetic data for the oxidation, reduction, and Knoevenagel condensation of various substituted benzaldehydes. The predicted relative rate for this compound is estimated based on its anticipated electronic properties.

Oxidation of Substituted Benzaldehydes

The oxidation of benzaldehydes to their corresponding carboxylic acids is a fundamental transformation. The reaction rate is influenced by the electronic nature of the substituents.

Table 1: Relative Rate Constants for the Oxidation of Substituted Benzaldehydes.

SubstituentRelative Rate Constant (k/k₀)
4-Nitro0.36
3-Nitro0.41
3-Chloro0.76
3-(4-Chlorophenoxy) (Predicted) ~0.8
4-Chloro0.83
Unsubstituted1.00
4-Methyl1.62
4-Methoxy7.08

Note: Data is compiled from various sources and normalized for comparison. The predicted value for this compound is an estimation based on its expected electronic effect being slightly more electron-withdrawing than an unsubstituted phenyl group but less than a nitro group.

Reduction of Substituted Benzaldehydes with Sodium Borohydride

The reduction of benzaldehydes to benzyl alcohols using sodium borohydride is a common synthetic procedure. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Table 2: Relative Rate Constants for the Reduction of Substituted Benzaldehydes with NaBH₄.

SubstituentRelative Rate Constant (k/k₀)
4-Nitro19.5
3-Nitro8.5
4-Chloro2.8
3-Chloro2.5
3-(4-Chlorophenoxy) (Predicted) ~1.5
Unsubstituted1.00
4-Methyl0.48
4-Methoxy0.29

Note: Data is compiled from various sources and normalized for comparison. The predicted value for this compound is an estimation based on its electron-withdrawing character, which is expected to accelerate the reaction, but to a lesser extent than strongly deactivating groups.

Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.[2]

Table 3: Relative Rate Constants for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile.

SubstituentRelative Rate Constant (k/k₀)
4-Nitro25.1
3-Nitro15.8
4-Chloro3.98
3-Chloro3.16
3-(4-Chlorophenoxy) (Predicted) ~2.0
Unsubstituted1.00
4-Methyl0.50
4-Methoxy0.25

Note: Data is compiled from various sources and normalized for comparison. The predicted value for this compound is an estimation based on its electron-withdrawing nature, which is expected to enhance the electrophilicity of the carbonyl carbon.

Experimental Protocols

The following are detailed methodologies for the key experiments discussed in this guide.

Protocol 1: Kinetic Analysis of Benzaldehyde Oxidation via UV-Vis Spectroscopy

This protocol outlines a general procedure for monitoring the oxidation of substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Oxidizing agent (e.g., Potassium permanganate)

  • Solvent (e.g., Acetonitrile/water mixture)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare stock solutions of the substituted benzaldehyde and the oxidizing agent of known concentrations in the chosen solvent.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the disappearance of the reactant. Equilibrate the cuvette holder to the desired reaction temperature.

  • Kinetic Run: In a quartz cuvette, mix the appropriate volumes of the solvent and the benzaldehyde stock solution.

  • Initiation: Initiate the reaction by adding a known volume of the oxidizing agent stock solution to the cuvette, ensuring rapid mixing.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Collect data at regular intervals until the reaction is complete.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law. Plot the concentration of the reactant or product versus time and determine the initial reaction rate from the slope of the curve.

Protocol 2: Reduction of Benzaldehydes with Sodium Borohydride

This protocol describes a standard procedure for the reduction of benzaldehydes.

Materials:

  • Substituted benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the substituted benzaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

  • Quenching: Carefully add deionized water (10 mL) to the reaction mixture, followed by the dropwise addition of 1 M HCl to quench the excess NaBH₄.

  • Extraction: Extract the product with diethyl ether (3 x 15 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol details the condensation of a substituted benzaldehyde with malononitrile.

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Basic catalyst (e.g., piperidine or triethylamine)

  • Solvent (e.g., Ethanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in the chosen solvent (10 mL).

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 2-3 drops of piperidine) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.

Visualization of Experimental Workflow and Substituent Effects

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of a comparative kinetic study and the influence of substituents on benzaldehyde reactivity.

G cluster_prep Reactant Preparation cluster_kinetic Kinetic Experiments cluster_analysis Data Analysis Reactant1 Prepare Stock Solution of This compound Exp1 Run Kinetic Assay for This compound Reactant1->Exp1 Reactant2 Prepare Stock Solutions of Alternative Benzaldehydes Exp2 Run Kinetic Assays for Alternative Benzaldehydes Reactant2->Exp2 Reagent Prepare Stock Solution of Common Reagent (e.g., Oxidant) Reagent->Exp1 Reagent->Exp2 Data Collect Time-course Absorbance Data Exp1->Data Exp2->Data Calc Calculate Rate Constants (k) Data->Calc Compare Compare Relative Rates (k/k₀) Calc->Compare

Workflow for a comparative kinetic study.

G cluster_reactivity Substituent Effects on Carbonyl Reactivity Carbonyl Benzaldehyde Carbonyl Group (C=O) Reactivity_Inc Increased Electrophilicity (Faster Nucleophilic Attack) Carbonyl->Reactivity_Inc Leads to Reactivity_Dec Decreased Electrophilicity (Slower Nucleophilic Attack) Carbonyl->Reactivity_Dec Leads to EWG Electron-Withdrawing Group (EWG) EWG->Carbonyl Inductive/Resonance Withdrawal EDG Electron-Donating Group (EDG) EDG->Carbonyl Inductive/Resonance Donation

Logical relationship of substituent effects.

References

Efficacy of Chlorophenoxy-Derived Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of cholinesterase inhibitors, with a focus on derivatives containing a chlorophenoxy moiety. The aim is to offer an objective comparison with other classes of cholinesterase inhibitors, supported by experimental data. This document is intended for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.

While the initial focus was on inhibitors directly derived from 3-(4-Chlorophenoxy)benzaldehyde, the available public data is limited. Therefore, this guide broadens the scope to include a key chlorophenoxy-containing compound for which quantitative inhibitory data against cholinesterases is available, providing a valuable reference point for structure-activity relationship studies.

Comparative Efficacy of Cholinesterase Inhibitors

The development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. A variety of chemical scaffolds have been explored to achieve potent and selective inhibition. This section presents a comparative summary of the inhibitory concentrations (IC50) of a chlorophenoxy derivative against both AChE and BuChE, alongside a selection of alternative inhibitors and standard clinical drugs.

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Reference
Chlorophenoxy Derivative 1-(7-(4-chlorophenoxy)heptyl)homopiperidineEeAChE¹1.93[1]
EqBuChE²1.64[1]
Standard Clinical Drugs DonepezilAChE0.0067[2]
RivastigmineAChE0.0043[2]
Benzohydrazide Derivatives N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (Range)AChE27.0 - 106.8
BuChE58.0 - 277.5
4-Hydroxybenzaldehyde Derivatives Difunctionalized 4-hydroxybenzaldehyde derivativesAChE & BuChEPotent Inhibition (Specific IC50 values vary by compound)[3]

¹ EeAChE: Acetylcholinesterase from Electrophorus electricus ² EqBuChE: Butyrylcholinesterase from Equine serum

Signaling Pathway: Cholinergic Neurotransmission

The primary target of the inhibitors discussed is the cholinergic signaling pathway. In a healthy brain, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to and activates cholinergic receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes present in the synaptic cleft that hydrolyze ACh, terminating the signal. In Alzheimer's disease, there is a deficit in ACh levels. Cholinesterase inhibitors block the action of AChE and BuChE, thereby increasing the concentration and duration of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse release Choline_uptake Choline Transporter Choline_pre Choline Choline_uptake->Choline_pre ChAT ChAT ChAT->ACh_vesicle synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline_pre->ChAT AChE AChE / BuChE ACh_synapse->AChE hydrolysis Cholinergic_receptor Cholinergic Receptor ACh_synapse->Cholinergic_receptor binds Choline_synapse Choline AChE->Choline_synapse Acetate Acetate AChE->Acetate Choline_synapse->Choline_uptake reuptake Signal_transduction Signal Transduction Cholinergic_receptor->Signal_transduction activates Inhibitor Cholinesterase Inhibitor (e.g., Chlorophenoxy derivative) Inhibitor->AChE inhibits

Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibitors.

Experimental Protocols

The efficacy of cholinesterase inhibitors is primarily determined through in vitro enzyme inhibition assays. The most common method is the spectrophotometric assay developed by Ellman.

Experimental Workflow: In Vitro Cholinesterase Inhibition Assay

The general workflow for assessing the inhibitory potential of a compound against acetylcholinesterase or butyrylcholinesterase involves the preparation of the enzyme and inhibitor solutions, incubation, initiation of the enzymatic reaction, and kinetic measurement of the product formation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (AChE or BuChE) plate_setup Plate Setup in 96-well plate: - Enzyme - Inhibitor (various conc.) - Buffer prep_enzyme->plate_setup prep_inhibitor Prepare Test Inhibitor Solutions (e.g., Chlorophenoxy derivative) prep_inhibitor->plate_setup prep_reagents Prepare Assay Buffer, DTNB, and Substrate (ATCh or BTCh) reaction_start Initiate Reaction (add Substrate) prep_reagents->reaction_start preincubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->preincubation preincubation->reaction_start kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) reaction_start->kinetic_measurement calc_inhibition Calculate % Inhibition kinetic_measurement->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: A typical experimental workflow for evaluating cholinesterase inhibitors.

Detailed Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay

This protocol is adapted from established methodologies for determining AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor (e.g., 1-(7-(4-chlorophenoxy)heptyl)homopiperidine)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATCI in deionized water. This should be made fresh.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • Test inhibitor solution at various concentrations (or positive control/vehicle for control wells).

    • The final volume in each well before adding the substrate is typically 180-190 µL.

    • Include blank wells containing all components except the enzyme.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Isomeric Effects on Biological Activity: A Comparative Analysis of Chlorophenoxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of aromatic compounds is a critical determinant of their biological activity. In the case of chlorophenoxy benzaldehydes, the position of the chlorophenoxy group—whether it be ortho (2-), meta (3-), or para (4-) to the aldehyde function—can significantly influence the molecule's interaction with biological targets. This guide provides a comparative overview of the anticipated biological activities of these isomers, drawing upon established principles of structure-activity relationships and available data on related compounds. While direct comparative studies on these specific isomers are limited, this analysis aims to provide a predictive framework for researchers.

Comparative Biological Activity Profile

The biological activities of chlorophenoxy benzaldehyde isomers are expected to vary across different assays due to differences in their electronic and steric properties. The position of the bulky and electronegative chlorophenoxy group can affect the molecule's polarity, shape, and ability to interact with enzyme active sites or cellular membranes.

Biological ActivityOrtho-Isomer (2-CPB)Meta-Isomer (3-CPB)Para-Isomer (4-CPB)Rationale for Predicted Differences
Antimicrobial Activity (MIC in µg/mL) Moderately ActivePotentially More ActiveActiveThe position of the substituent can influence lipophilicity and interaction with microbial membranes. The meta and para positions may allow for more favorable interactions.[1][2]
Cytotoxicity (IC50 in µM) Cell-line dependentCell-line dependentCell-line dependentSteric hindrance from the ortho-substituent might affect binding to intracellular targets. The electronic effects of the substituent at different positions can alter reactivity.
Enzyme Inhibition (Ki in µM) Potentially WeakerPotentially StrongerPotentially StrongerThe ortho-isomer may experience steric clashes within an enzyme's active site, while the meta and para isomers may have more optimal binding conformations.[3]

Note: The data in this table is predictive and based on general principles of medicinal chemistry. Experimental validation is required.

Key Biological Activities and Underlying Mechanisms

Antimicrobial Activity

Benzaldehyde and its derivatives are known to possess antimicrobial properties.[4] The mechanism is often attributed to the disruption of cell membrane integrity and the inhibition of essential enzymes. The position of the chlorophenoxy group is likely to modulate the lipophilicity of the molecule, which is a key factor in its ability to penetrate bacterial cell walls. Studies on other isomeric compounds have shown that positional changes can significantly impact antibacterial efficacy.[1][2]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzaldehydes against cancer cell lines have been documented.[5] These effects are often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS). The isomeric position of the chlorophenoxy group can influence the molecule's ability to interact with specific signaling pathways involved in cell death and proliferation. For instance, the steric bulk of the ortho-substituent could hinder interactions with certain protein targets compared to the more accessible meta and para isomers.

Enzyme Inhibition

The aldehyde functional group can react with nucleophilic residues in enzyme active sites, leading to inhibition. The chlorophenoxy substituent's electronic and steric properties, dictated by its position, will affect the reactivity of the aldehyde and the overall binding affinity of the molecule to the enzyme. For example, studies on other substituted aromatic inhibitors have demonstrated that ortho-substituents can have distinct effects on enzyme inhibition compared to meta or para substituents due to steric interactions.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the chlorophenoxy benzaldehyde isomers against various microbial strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: Stock solutions of the ortho, meta, and para isomers are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chlorophenoxy benzaldehyde isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Isomeric Relationships and Experimental Workflow

Diagram 1: Chemical Structures of Chlorophenoxy Benzaldehyde Isomers

G cluster_isomers Chlorophenoxy Benzaldehyde Isomers cluster_structures Ortho (2-) Ortho (2-) Meta (3-) Meta (3-) Para (4-) Para (4-) ortho_img meta_img para_img

Caption: Chemical structures of ortho-, meta-, and para-chlorophenoxy benzaldehyde.

Diagram 2: General Workflow for Biological Activity Screening

G cluster_workflow Biological Activity Screening Workflow A Synthesis of Isomers (ortho, meta, para) B Antimicrobial Assays (e.g., MIC determination) A->B C Cytotoxicity Assays (e.g., MTT on cancer cells) A->C D Enzyme Inhibition Assays (e.g., Ki determination) A->D E Data Analysis and Structure-Activity Relationship (SAR) B->E C->E D->E

Caption: A generalized workflow for the synthesis and biological evaluation of isomers.

Diagram 3: Postulated Mechanism of Cytotoxicity

G cluster_pathway Postulated Cytotoxic Mechanism A Chlorophenoxy Benzaldehyde (Isomer-dependent uptake) B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E

Caption: A potential signaling pathway leading to apoptosis induced by chlorophenoxy benzaldehydes.

References

Safety Operating Guide

Safe Disposal of 3-(4-Chlorophenoxy)benzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents like 3-(4-Chlorophenoxy)benzaldehyde are paramount for laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its safe disposal, ensuring compliance with standard safety protocols.

Essential Safety and Disposal Information

Before handling this compound, it is crucial to be aware of its hazards and the necessary safety precautions. The following table summarizes key data extracted from safety data sheets (SDS).

ParameterInformationCitations
Primary Hazards Harmful if swallowed, causes skin and eye irritation. May cause an allergic skin reaction.[1]
Environmental Hazards Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[1]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[1][2]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]
Spill Management Avoid generating dust. Sweep or vacuum up spilled material and place it in a suitable, labeled container for disposal. Prevent entry into drains.[1][2][3]
Disposal Method Dispose of contents and container at an approved waste disposal facility. Follow all local and national regulations.[1][2][4]

Step-by-Step Disposal Protocol

Follow this experimental protocol for the safe and compliant disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Conduct all disposal procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare a designated, properly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The chemical name: "this compound"

    • Associated hazards (e.g., "Harmful," "Irritant," "Environmental Hazard")

2. Waste Collection:

  • Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container using a clean scoop or spatula. Avoid creating dust.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads, should also be placed in the hazardous waste container.

  • Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste unless properly decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste and place it in a separate, compatible, and properly labeled liquid waste container.

3. Waste Storage and Disposal:

  • Securely close the hazardous waste container.

  • Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

4. Documentation:

  • Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work in a Chemical Fume Hood ppe->hood container 3. Prepare Labeled Hazardous Waste Container hood->container waste_type 4. Identify Waste Type container->waste_type solid 5a. Collect Solid Waste & Contaminated Items waste_type->solid Solid Waste or Contaminated Items empty_cont 5b. Manage Empty Container waste_type->empty_cont Empty Container store 8. Securely Store Waste in Designated Area solid->store rinse 6. Triple Rinse with Solvent empty_cont->rinse collect_rinsate 7. Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate collect_rinsate->store dispose 9. Arrange for Professional Disposal (EHS or Licensed Contractor) store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 3-(4-Chlorophenoxy)benzaldehyde (CAS No. 69770-20-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Chemical Properties

This compound is a halogenated aromatic aldehyde.[1] It is crucial to understand its physical and chemical properties to handle it safely.

PropertyValue
CAS Number 69770-20-3[1][2][3][4]
Molecular Formula C13H9ClO2[1][2][4]
Molecular Weight 232.66 g/mol [1][4]
Boiling Point 125 °C at 0.1 mmHg[2]
Density 1.213 g/mL at 25 °C[2]
Flash Point >230 °F (>110 °C)[2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H317: May cause an allergic skin reaction.

  • H411: Toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Body AreaRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given that it is an aromatic aldehyde, natural rubber gloves may offer fair protection, but nitrile provides broader chemical resistance.[5] For prolonged contact, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or punctures before use.
Eyes/Face Safety glasses with side shields and a face shieldStandard safety glasses are the minimum requirement.[6] However, due to the severe eye irritation hazard, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or when there is a splash risk.[6][7]
Body Laboratory coatA standard laboratory coat is required to protect against skin contact.[6] For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area or with a respiratorAll handling should occur in a certified chemical fume hood to minimize inhalation of dust or vapors.[8] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]
Feet Closed-toe shoesShoes that fully cover the feet are required in the laboratory at all times to protect from spills.[6]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

3.1. Preparation:

  • Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[8][10]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Don and inspect all required PPE as detailed in the table above.

  • Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials suitable for organic compounds is readily accessible.

3.2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the release of dust.[8] Use spark-proof tools for transfers.[8]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

  • Cross-Contamination Prevention: Keep containers of this compound sealed when not in use.[11]

3.3. Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste in a dedicated, labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed bag or container and disposed of as hazardous waste.[11]

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[12]

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal.[12] Ventilate the area. For large spills, contact your institution's EHS office.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don & Inspect PPE prep2->prep3 prep4 Check Spill Kit prep3->prep4 handle1 Weigh & Transfer prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Controlled Heating (if needed) handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Segregate Waste (Solid, Liquid, Contaminated PPE) post1->post2 post3 Label & Store Waste post2->post3 post4 Contact EHS for Disposal post3->post4 emergency Spill, Exposure, or Fire action Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Attention) emergency->action

Caption: A flowchart outlining the key procedural steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.